PF-00835231
描述
属性
IUPAC Name |
N-[(2S)-1-[[(2S)-4-hydroxy-3-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]butan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methoxy-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O6/c1-13(2)9-18(23(32)27-17(20(30)12-29)10-14-7-8-25-22(14)31)28-24(33)19-11-15-16(26-19)5-4-6-21(15)34-3/h4-6,11,13-14,17-18,26,29H,7-10,12H2,1-3H3,(H,25,31)(H,27,32)(H,28,33)/t14-,17-,18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDIMHKWNHMVDJB-WBAXXEDZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1CCNC1=O)C(=O)CO)NC(=O)C2=CC3=C(N2)C=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C[C@@H]1CCNC1=O)C(=O)CO)NC(=O)C2=CC3=C(N2)C=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870153-29-0 | |
| Record name | PF-00835231 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870153290 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-00835231 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5R5IQ1D64 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of PF-00835231 Against SARS-CoV-2 Mpro
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the molecular mechanism by which PF-00835231, a potent protease inhibitor, exerts its antiviral activity against SARS-CoV-2. It details the inhibitor's interaction with the main protease (Mpro), presents quantitative data on its efficacy, outlines key experimental methodologies, and provides visual representations of the relevant biological and experimental pathways.
Introduction: Targeting the Main Protease of SARS-CoV-2
The severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) relies on a key enzyme, the main protease (Mpro), also known as the 3C-like protease (3CLpro), for its replication.[1][2] This enzyme is responsible for cleaving the viral polyproteins (pp1a and pp1ab) at multiple sites to release functional non-structural proteins that are essential for viral replication and transcription.[1][3][4] The catalytic site of Mpro contains a crucial Cys-His dyad (Cysteine-145 and Histidine-41). Due to its vital role in the viral life cycle and the absence of close human homologs, Mpro is a primary target for the development of antiviral therapies.
This compound is a potent, broad-spectrum inhibitor of coronavirus Mpro. It was initially designed in response to the 2003 SARS-CoV outbreak and has demonstrated significant inhibitory activity against the Mpro of SARS-CoV-2. This compound serves as the active component of the prodrug lufotrelvir (PF-07304814) and is a precursor to the orally bioavailable nirmatrelvir (PF-07321332), the active ingredient in Paxlovid.
Core Mechanism of Action: Covalent Inhibition
This compound functions as a peptidomimetic, covalent inhibitor of SARS-CoV-2 Mpro. Its mechanism is characterized by a multi-step interaction with the enzyme's active site, culminating in the formation of a stable covalent bond that incapacitates the protease.
-
Binding to the Active Site: The inhibitor is designed to mimic the natural peptide substrate of Mpro, allowing it to fit into the enzyme's substrate-binding pocket.
-
Covalent Bond Formation: The hydroxymethyl ketone (HMK) warhead of this compound forms an irreversible covalent bond with the sulfur atom of the catalytic Cysteine-145 residue in the Mpro active site.
-
Inhibition of Proteolysis: This covalent modification of the active site renders the enzyme inactive, preventing it from cleaving the viral polyproteins.
-
Suppression of Viral Replication: By halting the processing of essential viral proteins, this compound effectively stops the viral replication cycle.
Pre-steady-state kinetic analysis has revealed a two-step binding mechanism for this compound with wild-type Mpro, which is then followed by the formation of the covalent complex.
Quantitative Efficacy Data
The potency of this compound has been quantified through various biochemical and cellular assays. The data highlights its strong inhibition of Mpro enzymatic activity and its potent antiviral effects in cell culture models.
Table 1: In Vitro Enzymatic Inhibition of this compound Against Coronavirus Mpro
| Target Protease | Parameter | Value | Reference |
| SARS-CoV-2 Mpro | IC50 | 0.0086 µM | |
| SARS-CoV-2 Mpro | IC50 | 0.27 nM - 8 nM | |
| SARS-CoV-2 Mpro Mutants (K90R, M49I, G15S, etc.) | IC50 | 1.2 µM - 3.7 µM | |
| Various Coronaviruses Mpro (HCoV-NL63, MERS-CoV, etc.) | Ki | 30 pM - 4 nM |
Table 2: Antiviral Activity of this compound Against SARS-CoV-2 in Cell Culture
| Cell Line | Virus Strain | Parameter | Value | Reference |
| A549+ACE2 | USA-WA1/2020 | EC50 (24h) | 0.221 µM | |
| A549+ACE2 | USA-WA1/2020 | EC50 (48h) | 0.158 µM | |
| A549+ACE2 | USA/NYU-VC-003/2020 | EC50 (24h) | 0.184 µM | |
| VeroE6–enACE2 | Not Specified | EC50 | 0.23 µM | |
| VeroE6-EGFP | Not Specified | EC50 | 0.76 µM | |
| Various Cell Lines | SARS-CoV-2, MERS, etc. | EC50 | 40 nM - 5 µM |
Key Experimental Protocols
The characterization of this compound's mechanism of action relies on established biochemical and virological methodologies.
4.1. Fluorescence Resonance Energy Transfer (FRET) Assay for Mpro Inhibition
This biochemical assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against Mpro.
-
Principle: A synthetic peptide substrate containing a fluorophore and a quencher is used. When the peptide is intact, the quencher suppresses the fluorophore's signal. Upon cleavage by Mpro, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence.
-
Reagents:
-
Recombinantly expressed and purified SARS-CoV-2 Mpro.
-
FRET peptide substrate.
-
Assay Buffer (e.g., Tris-HCl, NaCl, EDTA).
-
Test compound (this compound) in serial dilutions.
-
Positive control inhibitor (e.g., Tannic acid).
-
-
Procedure:
-
The test compound is pre-incubated with Mpro in a 96-well plate.
-
The FRET substrate is added to initiate the enzymatic reaction.
-
Fluorescence intensity is measured over time using a plate reader.
-
Initial reaction velocities are calculated from the linear phase of the signal progression.
-
The percentage of inhibition is plotted against the logarithm of the inhibitor concentration to determine the IC50 value.
-
4.2. Cytopathic Effect (CPE) Assay for Antiviral Activity
This cell-based assay measures the ability of a compound to protect host cells from virus-induced death, thereby determining the half-maximal effective concentration (EC50).
-
Principle: SARS-CoV-2 infection causes visible damage and death (cytopathic effect) in susceptible cell lines. An effective antiviral will prevent or reduce this CPE.
-
Materials:
-
Susceptible host cells (e.g., A549+ACE2, Vero E6).
-
SARS-CoV-2 virus stock.
-
Cell culture medium.
-
Test compound (this compound) in serial dilutions.
-
-
Procedure:
-
Host cells are seeded in 96-well plates.
-
Cells are pre-treated with serial dilutions of the test compound for a set period (e.g., 2 hours).
-
The cells are then infected with a known titer of SARS-CoV-2.
-
After incubation (e.g., 24-48 hours), cell viability is assessed using methods such as crystal violet staining or a colorimetric assay (e.g., MTS).
-
The EC50 value is calculated as the compound concentration that inhibits the viral CPE by 50%.
-
4.3. X-ray Crystallography for Structural Analysis
This technique is used to determine the three-dimensional structure of Mpro in complex with the inhibitor, revealing the precise binding mode.
-
Principle: High-resolution diffraction patterns are generated by bombarding a crystallized protein-inhibitor complex with X-rays. These patterns are used to calculate an electron density map and build an atomic-resolution model of the complex.
-
Procedure:
-
SARS-CoV-2 Mpro is expressed and purified.
-
The purified Mpro is co-crystallized with this compound.
-
Crystals are exposed to a high-intensity X-ray beam.
-
Diffraction data is collected and processed.
-
The resulting structure reveals the covalent bond between the inhibitor and Cys145 and other key interactions within the active site. Crystal structures of SARS-CoV-2 Mpro in complex with this compound have been solved to resolutions as high as 1.86 Å and 2.21 Å.
-
Visualizations of Pathways and Processes
The following diagrams, generated using the DOT language, illustrate the key mechanisms and workflows described.
Caption: SARS-CoV-2 Replication and Mpro Inhibition.
Caption: Experimental Workflow for Mpro Inhibitor Evaluation.
Caption: Covalent Inhibition of Mpro by this compound.
Conclusion
This compound is a highly potent and specific inhibitor of the SARS-CoV-2 main protease. Its mechanism of action is centered on the formation of an irreversible covalent bond with the catalytic Cysteine-145 residue, thereby preventing the proteolytic processing of viral polyproteins essential for replication. The extensive quantitative data from biochemical and cellular assays confirms its efficacy against both the wild-type virus and various mutants. The structural insights gained from X-ray crystallography provide a detailed atomic-level understanding of its binding mode, which has been instrumental in the development of subsequent oral antivirals like nirmatrelvir. The robust and broad-spectrum activity of this compound underscores the strategic importance of targeting Mpro for the development of effective pan-coronavirus therapeutics.
References
The Genesis and Trajectory of a Potent 3CL Protease Inhibitor: A Technical Overview of PF-00835231
For Immediate Release
In the global scientific community's relentless pursuit of effective therapeutics against coronaviruses, the discovery and development of PF-00835231, a potent inhibitor of the 3C-like protease (3CLpro), stands as a significant milestone. This technical guide provides an in-depth analysis of the core scientific data and methodologies that have defined the journey of this promising antiviral compound. Initially identified as a potential agent against the severe acute respiratory syndrome coronavirus (SARS-CoV) in 2003, its development was later accelerated in response to the COVID-19 pandemic.[1][2]
This compound is the active component of the intravenously administered phosphate prodrug, lufotrelvir (PF-07304814).[3][4][5] This prodrug design enhances the solubility and bioavailability of this compound, which is rapidly converted to its active form in the body. The primary mechanism of action of this compound is the inhibition of the SARS-CoV-2 3CL protease (also known as the main protease, Mpro), an enzyme crucial for the cleavage of viral polyproteins into functional proteins required for viral replication.
Quantitative Assessment of Inhibitory Potency and Antiviral Efficacy
The inhibitory activity of this compound against the 3CLpro enzyme and its antiviral efficacy in various cell-based assays have been extensively quantified. The following tables summarize the key quantitative data, offering a comparative perspective on its potency.
Table 1: In Vitro 3CLpro Inhibitory Activity of this compound
| Coronavirus 3CLpro | IC50 (nM) | Ki (pM) | Reference |
| SARS-CoV-2 | 0.27 - 8.6 | - | |
| SARS-CoV-1 | 4 | - | |
| MERS-CoV | - | 30 - 4000 | |
| Alpha-coronaviruses (NL63-CoV, PEDV, FIPV) | - | 30 - 4000 | |
| Beta-coronaviruses (HKU4-CoV, HKU5-CoV, HKU9-CoV, MHV-CoV, OC43-CoV, HKU1-CoV) | - | 30 - 4000 | |
| Gamma-coronavirus (IBV-CoV) | - | 30 - 4000 | |
| Rhinovirus HRV3C protease | ~2790 | - | |
| HIV-1 and HCV proteases | >10000 | - |
Table 2: In Vitro Antiviral Efficacy (EC50/EC90) of this compound against SARS-CoV-2
| Cell Line | EC50 (µM) | EC90 (µM) | Notes | Reference |
| A549+ACE2 | 0.158 - 0.442 | - | Statistically more potent than remdesivir in some experiments. | |
| HeLa-ACE2 | 0.13 | 0.4 | - | |
| Vero E6 | 0.27 - 39.7 | 0.48 - 1.6 | Efficacy significantly increased in the presence of a P-gp inhibitor. | |
| VeroE6-enACE2 | 0.27 | 0.48 | In the presence of a P-gp inhibitor. | |
| VeroE6-EGFP | 0.76 | 1.6 | In the presence of a P-gp inhibitor. |
Table 3: Pharmacokinetic Parameters of this compound
| Parameter | Value | Species | Dose | Reference |
| Terminal Half-life | 1.7 - 2.0 hours | Human | 500 mg, 700 mg (as PF-07304814) | |
| Plasma Protein Binding (free fraction) | 0.33 - 0.45 | Various animal species | - | |
| Human Plasma Protein Binding | 55.1% | Human | - | |
| LogD7.4 | 1.7 | - | - | |
| Aqueous Solubility | < 0.1 mg/mL | - | - |
Core Experimental Methodologies
The characterization of this compound involved a series of key experiments. The following sections detail the protocols for the primary assays used to determine its efficacy.
Förster Resonance Energy Transfer (FRET)-Based Enzymatic Assay
This assay is employed to determine the in vitro inhibitory activity of compounds against the 3CL protease.
-
Reagents and Materials:
-
Purified recombinant 3CLpro from various coronaviruses.
-
A fluorogenic substrate containing a cleavage site for 3CLpro, flanked by a donor and a quencher fluorophore.
-
This compound dissolved in DMSO to create a stock solution (e.g., 10 mM).
-
Assay buffer.
-
Microplate reader capable of measuring fluorescence.
-
-
Procedure:
-
A serial dilution of this compound is prepared in the assay buffer.
-
The diluted inhibitor is incubated with the 3CLpro enzyme for a defined period (e.g., 30 minutes at 25°C) to allow for binding.
-
The FRET substrate is added to the enzyme-inhibitor mixture to initiate the enzymatic reaction.
-
The fluorescence intensity is monitored over time. In the absence of an inhibitor, the protease cleaves the substrate, separating the donor and quencher and leading to an increase in fluorescence.
-
The rate of fluorescence increase is measured, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by fitting the data to a dose-response curve.
-
Cell-Based Antiviral Assay (Cytopathic Effect - CPE Assay)
This assay evaluates the ability of a compound to protect cells from the virus-induced cytopathic effect.
-
Cell Lines and Virus:
-
Susceptible host cells such as Vero E6, A549+ACE2, or HeLa-ACE2 are seeded in 96-well plates.
-
SARS-CoV-2 virus stock of a known titer.
-
-
Procedure:
-
Cells are pre-incubated with various concentrations of this compound for a specific duration (e.g., 2 hours) before infection.
-
The cells are then infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
After a 1-hour incubation period to allow for viral entry, the virus-containing medium is removed and replaced with fresh medium containing the corresponding concentration of the inhibitor.
-
The plates are incubated for a period of 24 to 48 hours.
-
Cell viability is assessed using methods such as crystal violet staining or a cell viability reagent (e.g., CellTiter-Glo).
-
The EC50 value (the concentration of the compound that protects 50% of cells from CPE) is determined from the dose-response curve.
-
Time-of-Drug-Addition Assay
This experiment helps to pinpoint the stage of the viral life cycle that is inhibited by the drug.
-
Procedure:
-
Synchronized infection of susceptible cells with SARS-CoV-2 is performed.
-
The inhibitor (this compound) is added at different time points relative to the infection (before, during, and at various times after).
-
The level of viral replication is quantified at a fixed time point post-infection (e.g., by measuring viral RNA levels via RT-qPCR or by staining for viral antigens).
-
The results indicate the window of opportunity during which the drug is effective, providing insights into its mechanism of action. For this compound, its early time of action is consistent with its role as a 3CLpro inhibitor.
-
Visualizing the Path to Inhibition
To better understand the discovery and mechanism of this compound, the following diagrams illustrate key conceptual frameworks.
References
- 1. Is this compound a Pan-SARS-CoV-2 Mpro Inhibitor? A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aps.anl.gov [aps.anl.gov]
- 3. Safety, Tolerability, and Pharmacokinetics of Intravenous Doses of PF-07304814, a Phosphate Prodrug Protease Inhibitor for the Treatment of SARS-CoV-2, in Healthy Adult Participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a Novel Inhibitor of Coronavirus 3CL Protease for the Potential Treatment of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Binding Affinity of PF-00835231 with the SARS-CoV-2 Main Protease
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the binding affinity of PF-00835231, a potent inhibitor of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) main protease (Mpro), also known as the 3C-like protease (3CLpro). The main protease is a critical enzyme in the viral life cycle, making it a prime target for antiviral therapeutics. Understanding the binding affinity and mechanism of action of inhibitors like this compound is paramount for the development of effective COVID-19 treatments.
Quantitative Binding Affinity Data
This compound demonstrates high-affinity binding to the SARS-CoV-2 main protease, as evidenced by numerous in vitro studies. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). A lower value for these parameters indicates a higher binding affinity and greater potency of the inhibitor.
Table 1: In Vitro Inhibitory Activity of this compound against SARS-CoV-2 Main Protease (Wild-Type)
| Parameter | Value (nM) | Assay Type | Reference |
| IC50 | 0.27 | Biochemical Assay | [1] |
| IC50 | 6.9 | Biochemical Assay | [2] |
| IC50 | 8.6 | FRET Assay | [3][4] |
| Ki | 0.27 | Biochemical Assay | [2] |
Table 2: Inhibitory Activity (IC50) of this compound against SARS-CoV-2 Mpro Mutants
| Mutant | IC50 (µM) | Reference |
| G15S | 1.2 - 3.7 | |
| M49I | 1.2 - 3.7 | |
| Y54C | 1.2 - 3.7 | |
| K90R | 1.2 - 3.7 | |
| P132H | 1.2 - 3.7 | |
| S46F | 1.2 - 3.7 | |
| V186F | 1.2 - 3.7 |
Table 3: Broad-Spectrum Activity of this compound against other Coronaviral Main Proteases
| Coronavirus | Protease | Ki (nM) | Reference |
| SARS-CoV | 3CLpro | 4 | |
| HCoV-NL63 | 3CLpro | 0.03 - 4 | |
| HCoV-229E | 3CLpro | 0.03 - 4 | |
| PEDV | 3CLpro | 0.03 - 4 | |
| FIPV | 3CLpro | 0.03 - 4 | |
| HKU4-CoV | 3CLpro | 0.03 - 4 | |
| HCoV-OC43 | 3CLpro | 0.03 - 4 | |
| HCoV-HKU1 | 3CLpro | 0.03 - 4 |
Mechanism of Action
This compound is a covalent inhibitor that targets the catalytic cysteine residue (Cys145) in the active site of the SARS-CoV-2 main protease. The inhibitor forms a covalent bond with the sulfur atom of the cysteine, thereby irreversibly inactivating the enzyme and halting the viral replication process.
Caption: Covalent inhibition of SARS-CoV-2 Mpro by this compound.
Experimental Protocols
Accurate determination of binding affinity is crucial for the evaluation of potential inhibitors. The following are detailed protocols for commonly employed assays.
Fluorescence Resonance Energy Transfer (FRET)-Based Enzymatic Assay
This is a widely used method for high-throughput screening of protease inhibitors.
1. Reagent Preparation:
-
Assay Buffer: 20 mM HEPES pH 7.1, 720 mM sodium citrate, 1 mM EDTA, 1 mM TCEP, and 0.005% BSA.
-
Enzyme Solution: Recombinant SARS-CoV-2 Mpro is diluted in the assay buffer to a final concentration of 100 pM.
-
Substrate Solution: A FRET substrate is prepared in the assay buffer to a final concentration of 5 µM.
-
Inhibitor Solutions: A serial dilution of this compound is prepared in DMSO and then further diluted in the assay buffer.
2. Assay Procedure:
-
The Mpro enzyme is pre-incubated with varying concentrations of this compound for 30 minutes at room temperature.
-
The enzymatic reaction is initiated by the addition of the FRET substrate.
-
The fluorescence intensity is monitored over time. Cleavage of the FRET substrate by Mpro separates a fluorophore and a quencher, leading to an increase in fluorescence.
3. Data Analysis:
-
The rate of reaction is determined from the linear portion of the fluorescence versus time curve.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: FRET-based assay workflow for Mpro inhibitor screening.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time data on the kinetics of binding interactions.
1. Immobilization of Mpro:
-
Recombinant SARS-CoV-2 Mpro is covalently immobilized on a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
2. Binding Analysis:
-
A series of dilutions of this compound are prepared in a suitable running buffer.
-
The inhibitor solutions are injected over the sensor surface at a constant flow rate.
-
The change in the SPR signal, measured in response units (RU), is monitored over time, corresponding to the binding of the inhibitor to Mpro.
-
Following the association phase, the running buffer is injected to monitor the dissociation of the inhibitor.
3. Data Analysis:
-
The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model).
-
The equilibrium dissociation constant (KD) is calculated as the ratio of kd/ka. A lower KD value signifies a higher binding affinity.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.
1. Sample Preparation:
-
The SARS-CoV-2 Mpro and this compound are prepared in the same buffer to minimize heat of dilution effects.
-
The Mpro solution is placed in the sample cell of the calorimeter, and the inhibitor solution is loaded into the injection syringe.
2. Titration:
-
Small aliquots of the inhibitor are incrementally injected into the Mpro solution.
-
The heat released or absorbed during the binding event is measured after each injection.
3. Data Analysis:
-
The raw data is integrated to obtain the heat change per injection.
-
These values are then plotted against the molar ratio of the inhibitor to the protein.
-
The resulting isotherm is fitted to a binding model to determine the binding affinity (Ka, which is the inverse of KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
Conclusion
This compound is a highly potent, broad-spectrum inhibitor of the SARS-CoV-2 main protease and other coronaviral proteases. Its high binding affinity, demonstrated through various in vitro assays, and its covalent mechanism of action make it a significant compound in the ongoing research and development of antiviral therapies for COVID-19. The experimental protocols detailed in this guide provide a framework for the accurate and reproducible assessment of this and other Mpro inhibitors.
References
Structural Basis for PF-00835231 Inhibition of 3CLpro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural and molecular interactions underpinning the inhibition of the 3C-like protease (3CLpro), a critical enzyme in the life cycle of coronaviruses, by the potent inhibitor PF-00835231. Understanding this mechanism is pivotal for the development of broad-spectrum antiviral therapeutics.
Introduction: The Role of 3CLpro in Viral Replication
The 3C-like protease (3CLpro), also known as the main protease (Mpro), is a viral cysteine protease essential for the replication of coronaviruses, including SARS-CoV-2.[1][2][3] Following infection of a host cell, the viral RNA is translated into two large polyproteins, pp1a and pp1ab. 3CLpro is responsible for cleaving these polyproteins at multiple sites to release functional non-structural proteins (NSPs) that are necessary for viral replication and transcription.[1][2] Due to its critical role and high degree of conservation among coronaviruses, 3CLpro is a prime target for antiviral drug design. This compound, originally developed as an inhibitor for the SARS-CoV 3CLpro, has demonstrated potent inhibitory activity against the 3CLpro of SARS-CoV-2 and other coronaviruses.
Mechanism of Inhibition: A Structural Perspective
The inhibitory activity of this compound against 3CLpro is rooted in its ability to bind tightly and specifically to the enzyme's active site. X-ray crystallography studies have revealed the precise molecular interactions that govern this inhibition.
The SARS-CoV-2 3CLpro is a homodimer, with each protomer consisting of three domains. The active site is located in a cleft between Domain I and Domain II. This compound acts as a covalent inhibitor, forming a covalent bond with the catalytic cysteine residue (Cys145) in the active site of 3CLpro. This covalent modification effectively and irreversibly inactivates the enzyme, thereby halting the processing of the viral polyproteins and inhibiting viral replication.
Key structural features of the interaction include:
-
Covalent Bonding: The nitrile warhead of this compound is attacked by the catalytic cysteine, leading to the formation of a covalent bond.
-
Substrate-Binding Pocket Occupancy: The inhibitor is designed to mimic the natural substrate of 3CLpro, allowing it to fit snugly into the substrate-binding pocket.
-
Hydrogen Bonding and Hydrophobic Interactions: Various moieties of the this compound molecule form extensive hydrogen bonds and hydrophobic interactions with the amino acid residues lining the active site, contributing to its high binding affinity and specificity.
The structural details elucidated from co-crystal structures of this compound in complex with 3CLpro provide a blueprint for the rational design of next-generation inhibitors with improved potency and pharmacokinetic properties.
Caption: Mechanism of 3CLpro inhibition by this compound.
Quantitative Analysis of Inhibitory Potency
The inhibitory activity of this compound has been quantified against 3CLpro from various coronaviruses. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters that measure the potency of an inhibitor.
| Target Protease | Inhibitor | IC50 (μM) | Ki (nM) | Reference |
| SARS-CoV-2 3CLpro | This compound | 0.0086 | - | |
| SARS-CoV-2 3CLpro (K90R mutant) | This compound | 1.2 - 3.7 | - | |
| SARS-CoV-2 3CLpro (M49I mutant) | This compound | 1.2 - 3.7 | - | |
| SARS-CoV-2 3CLpro (G15S mutant) | This compound | 1.2 - 3.7 | - | |
| SARS-CoV-2 3CLpro (V186F mutant) | This compound | 1.2 - 3.7 | - | |
| SARS-CoV-2 3CLpro (P132H mutant) | This compound | 1.2 - 3.7 | - | |
| SARS-CoV-2 3CLpro (Y54C mutant) | This compound | 1.2 - 3.7 | - | |
| SARS-CoV 3CLpro | This compound | - | 4 | |
| HCoV-NL63 3CLpro | This compound | - | 0.03 - 4 | |
| HCoV-229E 3CLpro | This compound | - | 0.03 - 4 | |
| MERS-CoV 3CLpro | This compound | - | - |
Experimental Protocols
Fluorescence Resonance Energy Transfer (FRET) Assay for Inhibitory Activity
This assay is commonly used to determine the enzymatic activity of proteases and the potency of their inhibitors.
Principle: A synthetic peptide substrate containing a fluorophore and a quencher is used. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage of the peptide by 3CLpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence. The rate of this increase is proportional to the enzyme's activity.
Detailed Methodology:
-
Reagents and Buffers:
-
Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.
-
Enzyme: Purified recombinant 3CLpro.
-
Substrate: A FRET peptide substrate, for example, DABCYL-KTSAVLQ↓SGFRKME-EDANS, where ↓ indicates the cleavage site.
-
Inhibitor: this compound dissolved in DMSO.
-
-
Procedure:
-
The reaction is typically performed in a 96-well or 384-well plate format.
-
A solution of 3CLpro in assay buffer is pre-incubated with varying concentrations of this compound (or DMSO as a control) for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 30°C) to allow for inhibitor binding.
-
The enzymatic reaction is initiated by the addition of the FRET substrate.
-
The fluorescence intensity is monitored over time using a plate reader with appropriate excitation and emission wavelengths for the fluorophore-quencher pair.
-
-
Data Analysis:
-
The initial velocity of the reaction is calculated from the linear phase of the fluorescence increase.
-
The percentage of inhibition for each inhibitor concentration is determined by comparing the reaction velocity in the presence of the inhibitor to the control (DMSO).
-
The IC50 value is calculated by fitting the dose-response curve of inhibition percentage versus inhibitor concentration to a suitable equation (e.g., the four-parameter logistic equation).
-
X-ray Crystallography for Structural Determination
This technique is used to determine the three-dimensional atomic structure of the 3CLpro-PF-00835231 complex.
Principle: A highly ordered crystal of the protein-inhibitor complex is grown and then diffracted with a focused X-ray beam. The diffraction pattern is used to calculate an electron density map, from which the atomic structure of the complex can be modeled.
Detailed Methodology:
-
Protein Expression and Purification: Recombinant 3CLpro is expressed in a suitable system (e.g., E. coli) and purified to homogeneity using chromatographic techniques.
-
Co-crystallization:
-
The purified 3CLpro is incubated with an excess of this compound to ensure complete binding.
-
The protein-inhibitor complex is then concentrated to a suitable level for crystallization.
-
Crystallization screening is performed using various commercially available or custom-made screens to identify conditions (e.g., precipitant, pH, temperature) that promote crystal growth. The hanging drop or sitting drop vapor diffusion method is commonly employed.
-
-
Data Collection:
-
A suitable crystal is cryo-protected and flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source. The crystal is rotated in the X-ray beam to collect a complete dataset of diffraction spots.
-
-
Structure Solution and Refinement:
-
The diffraction data are processed to determine the unit cell dimensions and space group.
-
The structure is solved using molecular replacement, using a known structure of 3CLpro as a search model.
-
The initial model is refined against the experimental data, and the inhibitor molecule is built into the electron density map.
-
The final structure is validated for its geometric quality and agreement with the experimental data. The coordinates are then deposited in the Protein Data Bank (PDB).
-
Caption: Experimental workflow for determining the structural basis of inhibition.
Conclusion
The structural and biochemical data presented in this guide provide a comprehensive understanding of the mechanism by which this compound inhibits 3CLpro. The detailed molecular interactions revealed by X-ray crystallography highlight the key determinants for potent and specific inhibition. This knowledge is invaluable for the ongoing efforts to develop novel and broad-spectrum antiviral agents targeting this critical viral enzyme. The provided experimental protocols serve as a foundational reference for researchers engaged in the characterization of protease inhibitors.
References
- 1. Structural basis for the inhibition of coronaviral main proteases by this compound: Crystal structures of M pro and M pro mutants bound to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Structural basis of SARS-CoV-2 main protease inhibition by a broad-spectrum anti-coronaviral drug - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
PF-00835231 has emerged as a potent and broad-spectrum inhibitor of the coronavirus 3C-like protease (3CLpro), a critical enzyme for viral replication. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and the experimental methodologies used for its characterization. The information is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of antiviral therapeutics.
Introduction
The global health landscape has been significantly impacted by coronavirus outbreaks, most notably the COVID-19 pandemic caused by SARS-CoV-2. This has underscored the urgent need for effective broad-spectrum antiviral agents. The viral main protease, 3CLpro (or Mpro), is an attractive target for antiviral drug development due to its essential role in processing viral polyproteins and its high degree of conservation across various coronaviruses.[1][2][3][4] this compound, a covalent inhibitor of 3CLpro, was initially designed in response to the 2003 SARS-CoV epidemic and has since demonstrated potent activity against a wide range of coronaviruses, including SARS-CoV-2.[5] This document details the scientific data supporting the development of this compound as a promising antiviral candidate.
Mechanism of Action
This compound functions as a competitive inhibitor of the coronavirus 3CLpro. It forms a covalent bond with the catalytic cysteine residue in the active site of the enzyme, thereby blocking its proteolytic activity. This inhibition prevents the processing of the viral polyproteins p1a and p1ab into functional non-structural proteins that are essential for viral replication and transcription. The high degree of conservation of the 3CLpro enzyme across different coronaviruses is the basis for the broad-spectrum activity of this compound. Time-of-drug-addition experiments have confirmed that this compound acts at an early stage of the viral life cycle, consistent with its role as a protease inhibitor.
References
- 1. news-medical.net [news-medical.net]
- 2. A comparative analysis of SARS-CoV-2 antivirals characterizes 3CLpro inhibitor this compound as a potential new treatment for COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Review of preclinical data of PF-07304814 and its active metabolite derivatives against SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Review of preclinical data of PF-07304814 and its active metabolite derivatives against SARS-CoV-2 infection [frontiersin.org]
- 5. journals.asm.org [journals.asm.org]
PF-00835231: A Potent Inhibitor of Viral Replication Through 3CL Protease Targeting
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
PF-00835231 has emerged as a significant antiviral candidate, demonstrating potent inhibition of viral replication, particularly against coronaviruses such as SARS-CoV-2. This small molecule inhibitor targets the viral 3C-like protease (3CLpro), an enzyme essential for the proteolytic processing of viral polyproteins and subsequent formation of the viral replication complex. This guide provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols for its evaluation, and a summary of its in vitro efficacy.
Introduction
The 3C-like protease (3CLpro), also known as the main protease (Mpro), is a highly conserved cysteine protease among coronaviruses. It plays a critical role in the viral life cycle by cleaving the large polyproteins (pp1a and pp1ab) translated from the viral RNA genome into functional non-structural proteins (NSPs). This proteolytic processing is an indispensable step for the assembly of the viral replicase-transcriptase complex, which is responsible for viral RNA replication and transcription. The high degree of conservation and the absence of a close human homolog make 3CLpro an attractive target for antiviral drug development.
This compound is a potent and selective inhibitor of coronavirus 3CLpro.[1][2] It was initially designed in response to the 2003 SARS-CoV epidemic.[3] Due to the high similarity between the 3CLpro of SARS-CoV and SARS-CoV-2 (96% amino acid identity and 100% identity in the catalytic pocket), this compound has been identified as a promising therapeutic agent for COVID-19.[3] It is the active metabolite of the prodrug lufotrelvir (PF-07304814), which is designed to improve the compound's pharmacokinetic properties.
Mechanism of Action
This compound functions as a competitive inhibitor of the 3CLpro. It binds to the active site of the enzyme, preventing it from cleaving the viral polyproteins. This inhibition halts the viral replication process at an early stage, as the necessary viral enzymes and structural proteins are not released and assembled. The interaction between this compound and the 3CLpro active site is highly specific, contributing to its potent inhibitory activity.
Quantitative Data on In Vitro Efficacy
The antiviral activity of this compound has been evaluated in various in vitro assays, demonstrating potent inhibition of different coronaviruses. The half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values are summarized below.
Table 1: Antiviral Activity (EC50) of this compound against SARS-CoV-2
| Cell Line | Virus Strain | EC50 (µM) | Incubation Time (h) | Reference |
| A549+ACE2 | USA-WA1/2020 | 0.221 | 24 | [4] |
| A549+ACE2 | USA-WA1/2020 | 0.158 | 48 | |
| A549+ACE2 | USA/NYU-VC-003/2020 | 0.184 | 24 | |
| Vero E6 | SARS-CoV-2 | 39.7 | - | |
| Vero E6-enACE2 | Washington strain 1 | 0.23 (with P-gp inhibitor) | - | |
| Vero E6-EGFP | Belgium/GHB-03021/2020 | 0.76 (with P-gp inhibitor) | - |
Note: The efficacy of this compound in Vero E6 cells is significantly affected by the P-glycoprotein (P-gp) efflux transporter. The addition of a P-gp inhibitor markedly increases its apparent potency.
Table 2: 3CLpro Inhibition (IC50) of this compound
| Protease Source | IC50 | Reference |
| SARS-CoV-2 3CLpro | 0.27 nM | |
| SARS-CoV-1 3CLpro | 4 nM | |
| Rhinovirus HRV3C protease | ~2.79 µM | |
| HIV-1 protease | >10 µM | |
| HCV protease | >10 µM | |
| SARS-CoV-2 Mpro mutants | 1.2 - 3.7 µM |
Experimental Protocols
FRET-Based 3CLpro Inhibition Assay
This biochemical assay measures the ability of this compound to inhibit the enzymatic activity of purified 3CLpro using a Förster Resonance Energy Transfer (FRET) substrate.
Materials:
-
Purified recombinant SARS-CoV-2 3CLpro
-
FRET substrate peptide (e.g., Dabcyl-KTSAVLQ-SGFRKME-Edans)
-
Assay buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
This compound (or other test compounds) dissolved in DMSO
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Add 2 µL of the diluted compound solution to the wells of a 384-well plate.
-
Add 18 µL of a solution containing 3CLpro (final concentration ~15 nM) in assay buffer to each well.
-
Incubate the plate at room temperature for 60 minutes to allow the compound to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 10 µL of the FRET substrate (final concentration ~25 µM) to each well.
-
Immediately measure the fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) at regular intervals for 30-60 minutes at 37°C.
-
The rate of substrate cleavage is determined by the increase in fluorescence over time.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Determine the IC50 value by fitting the dose-response curve using a suitable software.
Cell-Based Antiviral Cytopathic Effect (CPE) Assay
This assay determines the ability of this compound to protect host cells from virus-induced cell death (cytopathic effect).
Materials:
-
Permissive host cell line (e.g., A549+ACE2 or Vero E6)
-
Cell culture medium (e.g., DMEM with 2% FBS)
-
SARS-CoV-2 virus stock
-
This compound (or other test compounds) dissolved in DMSO
-
96-well clear-bottom plates
-
Crystal Violet staining solution (0.5% w/v in 20% methanol)
-
Methanol
-
Plate reader
Procedure:
-
Seed host cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the overnight culture medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include a "cells only" control (no virus, no compound) and a "virus only" control (virus, no compound).
-
Infect the cells by adding SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01.
-
Incubate the plate for 48-72 hours at 37°C, 5% CO2, until significant CPE is observed in the "virus only" control wells.
-
Carefully remove the medium and fix the cells with 100 µL of 10% formalin for 30 minutes.
-
Wash the plate with water and stain the cells with 100 µL of Crystal Violet solution for 20 minutes.
-
Thoroughly wash the plate with water to remove excess stain and allow it to air dry.
-
Solubilize the stain by adding 100 µL of methanol to each well.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration compared to the "cells only" and "virus only" controls.
-
Determine the EC50 value by plotting the percentage of CPE inhibition against the compound concentration.
Conclusion
This compound is a highly potent and specific inhibitor of the coronavirus 3CLpro, a critical enzyme in the viral replication cycle. Its demonstrated in vitro efficacy against SARS-CoV-2 and other coronaviruses underscores its potential as a broad-spectrum antiviral agent. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and evaluation of this compound and other 3CLpro inhibitors in the pursuit of effective antiviral therapies. Further research, including in vivo studies and clinical trials, is essential to fully elucidate its therapeutic potential.
References
An In-depth Technical Guide to PF-00835231: A Potent Coronavirus 3CL Protease Inhibitor
For: Researchers, Scientists, and Drug Development Professionals
Abstract
PF-00835231 is a potent, peptidomimetic, covalent inhibitor of the coronavirus 3C-like protease (3CLpro), an enzyme essential for viral replication. Initially developed in response to the 2003 SARS-CoV outbreak, it has been repurposed and extensively studied for its strong antiviral activity against SARS-CoV-2, the causative agent of COVID-19.[1][2] this compound is the active metabolite of the investigational intravenous prodrug lufotrelvir (PF-07304814).[3][4] This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to this compound.
Chemical Structure and Properties
This compound is a complex small molecule characterized by an indolecarboxamide, a leucine derivative, and a pyrrolidinone moiety, culminating in a hydroxymethyl ketone warhead that covalently binds to the target protease.[3]
| Property | Value | Reference |
| IUPAC Name | N-[(2S)-1-[[(2S)-4-hydroxy-3-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]butan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methoxy-1H-indole-2-carboxamide | |
| Molecular Formula | C₂₄H₃₂N₄O₆ | |
| Molecular Weight | 472.53 g/mol | |
| CAS Number | 870153-29-0 | |
| SMILES | CC(C)C--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)CO | |
| InChIKey | QDIMHKWNHMVDJB-WBAXXEDZSA-N |
Mechanism of Action
The primary target of this compound is the main protease (Mpro) or 3CL protease (3CLpro) of coronaviruses. This cysteine protease is critical for the viral life cycle as it processes large viral polyproteins (p1a/p1ab) into functional non-structural proteins (NSPs), including the RNA-dependent RNA polymerase (RdRp) and the protease itself, which are essential for forming the viral replication and transcription complex.
This compound acts as a covalent inhibitor. Its hydroxymethyl ketone group forms a covalent bond with the catalytic cysteine residue (Cys145) in the active site of the 3CLpro. This irreversible binding blocks the enzyme's activity, thereby halting the polyprotein processing and ultimately suppressing viral replication. The high degree of conservation of the 3CLpro active site across a wide range of coronaviruses contributes to the broad-spectrum activity of this compound.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Is this compound a Pan-SARS-CoV-2 Mpro Inhibitor? A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C24H32N4O6 | CID 11561899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
PF-00835231: A Technical Whitepaper on a Potent SARS-CoV-2 Main Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a comprehensive technical overview of PF-00835231, a potent, covalent inhibitor of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) main protease (Mpro), also known as the 3C-like protease (3CLpro). Originally developed in response to the first SARS-CoV outbreak, this compound has been repurposed and fundamentally advanced our therapeutic strategy against COVID-19. Its mechanism, preclinical efficacy, and pharmacokinetic profile establish it as a critical antiviral agent. Due to low oral bioavailability, its development has primarily proceeded through two key prodrugs: the intravenous phosphate prodrug PF-07304814 (Lufotrelvir) and the oral prodrug Nirmatrelvir (PF-07321332) , the active component of the authorized oral therapeutic, Paxlovid. This guide details the core science underpinning this compound's potential as a COVID-19 therapeutic.
Mechanism of Action
The SARS-CoV-2 main protease is an enzyme essential for viral replication.[1] Following translation of the viral RNA, Mpro is responsible for cleaving the large viral polyproteins (pp1a and pp1ab) at multiple specific sites to release functional non-structural proteins (nsps), which are required to form the viral replication and transcription complex.[1] As this protease has no close human analogues, it represents an ideal target for antiviral therapy.[2]
This compound acts as an irreversible inhibitor by forming a covalent bond with the catalytic cysteine residue (Cys145) within the Mpro active site.[3] This action effectively blocks the enzyme's proteolytic activity, halting the processing of the viral polyproteins and thereby inhibiting viral replication.[2] Structural studies reveal that the inhibitor fits snugly into the enzyme's substrate-binding pocket, with hydrogen bonds forming between the compound and key residues such as His41, Gly143, and His163, ensuring high-affinity binding and specificity.
References
- 1. A Comparative Analysis of SARS-CoV-2 Antivirals Characterizes 3CLpro Inhibitor this compound as a Potential New Treatment for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review of preclinical data of PF-07304814 and its active metabolite derivatives against SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis for the inhibition of coronaviral main proteases by this compound: Crystal structures of M pro and M pro mutants bound to this compound - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PF-00835231 In Vitro Antiviral Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-00835231 is a potent and broad-spectrum inhibitor of the coronavirus 3C-like protease (3CLpro), also known as the main protease (Mpro).[1][2][3] This enzyme is critical for viral replication, processing viral polyproteins into functional non-structural proteins.[4][5] Inhibition of 3CLpro by this compound effectively blocks this process, thereby suppressing viral propagation. Initially designed as an inhibitor for the SARS-CoV 3CLpro, its relevance has been re-established due to the high degree of similarity (96%) in the 3CLpro enzyme between SARS-CoV and SARS-CoV-2. This compound serves as the active metabolite of the investigational prodrug PF-07304814. These application notes provide detailed protocols for assessing the in vitro antiviral efficacy and cytotoxicity of this compound.
Mechanism of Action
This compound functions as a competitive inhibitor of the 3CLpro. It binds to the active site of the enzyme, preventing the cleavage of viral polyproteins. This disruption of the viral replication cycle is the basis for its antiviral activity against a range of coronaviruses. Time-of-drug-addition studies confirm that this compound acts at an early stage of the viral life cycle, consistent with its role as a 3CLpro inhibitor.
Quantitative Data Summary
The antiviral activity and cytotoxicity of this compound have been evaluated in various cell lines against several coronaviruses. The following tables summarize the key quantitative data.
Table 1: Enzymatic Inhibition of 3CLpro (Mpro) by this compound
| Target Protease | IC50 Value | Reference |
| SARS-CoV-2 3CLpro | 0.0086 µM | |
| SARS-CoV-2 3CLpro | 0.27 nM - 8 nM | |
| SARS-CoV-1 3CLpro | 4 nM | |
| Rhinovirus HRV3C Protease | ~2.79 µM | |
| HIV-1 Protease | >10 µM | |
| HCV Protease | >10 µM |
Table 2: Antiviral Activity (EC50) of this compound against SARS-CoV-2
| Cell Line | Virus Strain | EC50 Value | Time Point | Reference |
| A549+ACE2 | USA-WA1/2020 | 0.221 µM | 24 h | |
| A549+ACE2 | USA-WA1/2020 | 0.158 µM | 48 h | |
| A549+ACE2 | USA-WA1/2020 | 0.422 µM | 24 h | |
| A549+ACE2 | USA-WA1/2020 | 0.344 µM | 48 h | |
| A549+ACE2 | USA/NYU-VC-003/2020 | 0.184 µM | 24 h | |
| Vero E6 | Not Specified | 0.27 µM | Not Specified | |
| Various (A549, Calu-1, Vero E6, etc.) | Wuhan, Washington, Belgium strains | 24.7 nM - 88.9 µM | Not Specified |
Table 3: Cytotoxicity (CC50) of this compound
| Cell Line | CC50 Value | Incubation Time | Reference |
| A549+ACE2 | >10 µM | 24 h / 48 h | |
| Vero 76 | 452 µM | 66 h | |
| MRC-5 | Not specified | 4 days |
Experimental Protocols
Two key in vitro assays are detailed below: a Cytopathic Effect (CPE) Reduction Assay to determine antiviral efficacy and a Cell Viability Assay to assess cytotoxicity.
Protocol 1: SARS-CoV-2 Antiviral Assay (CPE Reduction / High-Content Imaging)
This protocol is designed to quantify the ability of this compound to inhibit SARS-CoV-2-induced cytopathic effect or viral protein expression in a suitable host cell line.
1. Materials and Reagents
-
Cell Line: A549 cells stably expressing ACE2 (A549+ACE2).
-
Virus: SARS-CoV-2 (e.g., USA-WA1/2020 strain).
-
Compound: this compound, dissolved in DMSO to create a stock solution.
-
Culture Medium: Appropriate complete media for A549+ACE2 cells.
-
Assay Plates: Black-wall, 96-well plates suitable for imaging.
-
Reagents for Fixation & Staining: 10% Formalin solution, primary antibody against SARS-CoV-2 N protein, and a corresponding secondary antibody conjugated to a fluorophore.
-
Instrumentation: High-content imager, automated liquid handler (recommended), standard cell culture incubator (37°C, 5% CO2).
2. Experimental Workflow Diagram
Caption: Workflow for the in vitro antiviral activity assay.
3. Step-by-Step Procedure
-
Cell Seeding: Seed A549+ACE2 cells into black-wall 96-well plates at a density that results in 70-80% confluency on the day of infection. Incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. A typical concentration range would span from 1 nM to 10 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest compound dose.
-
Compound Treatment: Remove the old medium from the cell plates and add the medium containing the diluted compound or vehicle control. Pre-treat the cells for 2 hours at 37°C.
-
Virus Infection: Infect the cells with SARS-CoV-2 at a pre-determined multiplicity of infection (MOI), for example, 0.425.
-
Virus Adsorption: Incubate the plates for 1 hour at 37°C to allow for virus entry.
-
Post-Infection Treatment: After the 1-hour incubation, carefully remove the virus inoculum. Add fresh culture medium containing the corresponding concentrations of this compound or vehicle control.
-
Incubation: Incubate the plates for 24 to 48 hours at 37°C.
-
Fixation: After the incubation period, fix the cells by adding a 10% formalin solution for at least 30 minutes.
-
Immunostaining and Imaging: Wash the fixed cells and perform standard immunofluorescence staining for a viral antigen (e.g., SARS-CoV-2 nucleocapsid protein). Acquire images using a high-content automated microscope.
-
Data Analysis: Quantify the number of infected cells per well. Plot the percentage of infection relative to the vehicle control against the log of the compound concentration. Calculate the 50% effective concentration (EC50) using a non-linear regression model (e.g., 4-parameter logistic curve).
Protocol 2: Cytotoxicity Assay (e.g., CellTiter-Glo®)
This protocol determines the concentration at which this compound induces cell death. It is performed in parallel with the antiviral assay on uninfected cells.
1. Materials and Reagents
-
Cell Line: A549+ACE2 cells (or other relevant cell lines like Vero 76, MRC-5).
-
Compound: this compound, dissolved in DMSO.
-
Culture Medium: Appropriate complete media.
-
Assay Plates: Standard 96-well, clear-bottom plates.
-
Reagents for Viability: CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar (e.g., XTT, Neutral Red).
-
Instrumentation: Luminometer or spectrophotometer compatible with the chosen viability assay.
2. Experimental Workflow Diagram
Caption: Workflow for the in vitro cytotoxicity assay.
3. Step-by-Step Procedure
-
Cell Seeding: Seed cells in 96-well plates at the same density as for the antiviral assay. Include wells for "cells only" (no compound) and "blank" (no cells) controls. Incubate overnight.
-
Compound Preparation and Treatment: Prepare and add serial dilutions of this compound to the cells, mirroring the concentrations used in the antiviral assay.
-
Incubation: Incubate the plates for the same duration as the antiviral assay (e.g., 48 hours) to ensure a direct comparison.
-
Assay Measurement: Following incubation, perform the cell viability assay according to the manufacturer's protocol (e.g., for CellTiter-Glo®, add the reagent, incubate, and measure luminescence).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control wells. Plot the viability percentage against the log of the compound concentration. Determine the 50% cytotoxic concentration (CC50) using a non-linear regression model.
Conclusion
The provided protocols and data offer a comprehensive guide for the in vitro evaluation of this compound. As a potent inhibitor of the SARS-CoV-2 3CLpro, it demonstrates significant antiviral activity at nanomolar to low-micromolar concentrations with low cytotoxicity in relevant cell models. These assays are fundamental for further preclinical development and for comparing the efficacy of novel 3CLpro inhibitors.
References
- 1. Structural basis for the inhibition of coronaviral main proteases by this compound: Crystal structures of M pro and M pro mutants bound to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Frontiers | Mechanism of Action of Small-Molecule Agents in Ongoing Clinical Trials for SARS-CoV-2: A Review [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: PF-00835231 Solubility and Preparation for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-00835231 is a potent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), a critical enzyme in the viral replication cycle.[1][2][3] Its efficacy in inhibiting viral replication in vitro and in animal models has made it a significant compound in COVID-19 research.[2] Proper handling, including correct solubilization and preparation, is paramount for obtaining reliable and reproducible results in cell-based assays. These application notes provide detailed protocols for the solubilization of this compound and its preparation for use in cellular assays.
Solubility Profile
Understanding the solubility of this compound is crucial for preparing stock solutions and experimental media. The compound is a moderately lipophilic, neutral molecule with limited aqueous solubility.[4] Detailed solubility information is summarized in the table below.
| Solvent | Concentration | Notes |
| In Vitro | ||
| DMSO | ≥ 250 mg/mL (≥ 529.07 mM) | Ultrasonic treatment may be needed. |
| DMSO | 95 mg/mL (201.04 mM) | Use fresh DMSO as moisture can reduce solubility. |
| Ethanol | 95 mg/mL | |
| Water | Insoluble | |
| In Vivo Formulations | ||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (≥ 4.40 mM) | A clear solution is obtained. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (≥ 4.40 mM) | A clear solution is obtained. |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (≥ 4.40 mM) | A clear solution is obtained. |
| 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O | 4.75 mg/mL (10.05 mM) | A clear solution is obtained. |
| 5% DMSO, 95% Corn Oil | 0.590 mg/mL (1.25 mM) | A clear solution is obtained. |
Experimental Protocols
Preparation of Stock Solutions
High-concentration stock solutions are essential for serial dilutions in cell-based assays. Given its high solubility, DMSO is the recommended solvent for preparing stock solutions of this compound.
Materials:
-
This compound powder
-
Anhydrous/fresh DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Protocol:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously until the powder is completely dissolved.
-
If dissolution is slow, sonicate the solution for short intervals in an ultrasonic bath.
-
Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C for up to one month or at -80°C for up to six months.
Preparation of Working Solutions for Cell-Based Assays
Working solutions are prepared by diluting the high-concentration stock solution into a cell culture medium.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented as required for the specific cell line.
-
Sterile tubes for dilution.
Protocol:
-
Thaw a vial of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the cell culture medium to achieve the desired final concentrations for the assay.
-
It is critical to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.5%).
-
For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of stock solution to 999 µL of cell culture medium).
-
Gently mix the working solutions by pipetting or inverting the tubes.
-
The freshly prepared working solutions are now ready to be added to the cells in the assay plate.
Visualizations
Signaling Pathway: Inhibition of SARS-CoV-2 Replication
Caption: Mechanism of action of this compound in inhibiting SARS-CoV-2 replication.
Experimental Workflow: Preparation for Cell-Based Assays
Caption: Workflow for preparing this compound stock and working solutions.
Antiviral Activity and Cell-Based Assay Considerations
This compound has demonstrated potent antiviral activity against SARS-CoV-2 in various cell lines, including A549, Calu-1, and Vero E6 cells. In a typical antiviral assay, cells are pre-treated with various concentrations of this compound before being infected with the virus. The antiviral efficacy is then determined at specific time points post-infection (e.g., 24 or 48 hours) by measuring endpoints such as viral load or cytopathic effect.
Example Assay Protocol Outline:
-
Seed cells (e.g., A549+ACE2) in a 96-well plate.
-
The following day, replace the medium with fresh medium containing serially diluted this compound.
-
Incubate for a short period (e.g., 2 hours) before infection.
-
Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
After the infection period (e.g., 1 hour), remove the virus-containing medium and add back the medium with the corresponding this compound concentrations.
-
Incubate for 24 or 48 hours.
-
Fix the cells and quantify the infection level, for example, by staining for a viral protein.
These detailed notes and protocols are designed to facilitate the effective use of this compound in research settings, ensuring accuracy and reproducibility in experimental outcomes.
References
Application Notes and Protocols for PF-00835231 Time-of-Addition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-00835231 is a potent and selective inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro). This enzyme is essential for the viral life cycle, as it cleaves the viral polyproteins into functional non-structural proteins required for viral replication.[1][2][3] Understanding the precise timing of a drug's action is critical for its development and for elucidating the viral replication cycle. Time-of-addition studies are a fundamental virological tool used to determine the specific stage of the viral life cycle that is inhibited by an antiviral compound.[4][5]
These application notes provide a detailed protocol for conducting time-of-addition experiments with this compound to pinpoint its inhibitory window against SARS-CoV-2. The protocol is based on established methodologies and published studies involving this compound.
Principle of the Time-of-Addition Assay
The time-of-addition assay involves adding an antiviral compound at various time points before, during, and after viral infection of cultured cells. By observing at which time points the drug loses its efficacy, researchers can deduce the step in the viral replication cycle that is being targeted. For instance, a drug that inhibits viral entry will only be effective if added early in the infection process. Conversely, a drug that targets a later stage, such as viral assembly, will retain its efficacy even when added several hours after infection has begun.
For this compound, a 3CLpro inhibitor, it is expected to act after the virus has entered the cell and begun translating its genomic RNA into polyproteins. Therefore, the drug should remain effective when added shortly after viral entry, but its efficacy will diminish as the polyprotein processing is completed.
Key Reagents and Materials
| Reagent/Material | Recommended Specifications |
| Cell Line | A549 cells expressing human ACE2 (A549+ACE2) |
| Virus | SARS-CoV-2 (e.g., USA-WA1/2020 strain) |
| Test Compound | This compound |
| Control Compounds | Neutralizing Monoclonal Antibody (Entry inhibitor), GC-376 (3CLpro inhibitor), Remdesivir (RdRp inhibitor) |
| Cell Culture Medium | DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin |
| Assay Plates | 96-well, black-walled, clear-bottom plates for imaging |
| Detection Reagents | Anti-SARS-CoV-2 Nucleocapsid (N) protein antibody, Secondary antibody conjugated to a fluorescent dye (e.g., Alexa Fluor 488), DAPI (for nuclear staining) |
| Instrumentation | High-content imaging system, Biosafety Level 3 (BSL-3) facility |
Experimental Protocol
This protocol is designed to determine the inhibitory window of this compound on the SARS-CoV-2 life cycle in A549+ACE2 cells.
1. Cell Seeding:
-
Seed A549+ACE2 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.
-
Incubate the plate at 37°C with 5% CO2 overnight.
2. Compound Preparation:
-
Prepare stock solutions of this compound and control compounds (Neutralizing Antibody, GC-376, Remdesivir) in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, prepare serial dilutions of each compound in cell culture medium to achieve the desired final concentrations. The final concentration should be at a level that provides maximal inhibition, as determined from prior dose-response experiments (e.g., 3 µM for this compound).
3. Time-of-Addition Experiment:
-
The core of the experiment is to add the compounds at different time points relative to the viral infection. A typical time course is as follows: -1h, 0h, 1h, 2h, 3h, and 4h post-infection.
-
-1h Time Point: Add the compounds to the cells 1 hour before adding the virus.
-
0h Time Point (Co-addition): Add the compounds and the virus to the cells simultaneously.
-
Post-infection Time Points (1h, 2h, 3h, 4h):
-
To synchronize the infection, pre-incubate the virus with the cells at 4°C for 1 hour to allow for attachment but not entry.
-
After the 1-hour pre-incubation, wash the cells to remove unbound virus and add fresh, pre-warmed medium. This marks the 0h time point.
-
Add the compounds at 1, 2, 3, and 4 hours after this point.
-
4. Viral Infection:
-
Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) that results in a detectable level of infection within one replication cycle (approximately 12 hours in A549+ACE2 cells).
-
Include a "virus control" (no compound) and a "cell control" (no virus, no compound) on each plate.
5. Incubation:
-
Incubate the plate at 37°C with 5% CO2 for a total of 12 hours from the start of the infection (0h time point).
6. Endpoint Analysis (Immunofluorescence):
-
At 12 hours post-infection, fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100).
-
Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).
-
Incubate the cells with a primary antibody against the SARS-CoV-2 Nucleocapsid (N) protein.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody and DAPI for nuclear staining.
-
Acquire images using a high-content imaging system.
-
Quantify the percentage of infected cells (N protein-positive) relative to the total number of cells (DAPI-positive).
Data Presentation
The quantitative data from the time-of-addition study should be summarized in a table for clear comparison. The results should be expressed as the percentage of viral inhibition at each time point, normalized to the virus control.
| Time of Addition (hours post-infection) | % Inhibition - Neutralizing Ab | % Inhibition - this compound | % Inhibition - GC-376 | % Inhibition - Remdesivir |
| -1 | 100 | 100 | 100 | 100 |
| 0 | 100 | 100 | 100 | 100 |
| 1 | < 50 | 100 | 100 | 100 |
| 2 | < 10 | ~50 | ~50 | ~50 |
| 3 | 0 | < 20 | < 20 | < 20 |
| 4 | 0 | < 10 | < 10 | < 10 |
Note: The data in this table is hypothetical and for illustrative purposes, based on expected outcomes from published studies.
Visualization of Experimental Workflow and Viral Life Cycle
To further clarify the experimental design and the targeted viral life cycle stage, the following diagrams are provided.
References
- 1. A comparative analysis of SARS-CoV-2 antivirals characterizes 3CLpro inhibitor this compound as a potential new treatment for COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. journals.asm.org [journals.asm.org]
- 4. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring PF-00835231 Efficacy in Vero E6 Cells
Introduction
PF-00835231 is a potent inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro).[1][2][3] This enzyme is critical for the cleavage of viral polyproteins into functional non-structural proteins, a process essential for viral replication.[2][3] Therefore, this compound represents a promising therapeutic agent against COVID-19. Vero E6 cells, a kidney epithelial cell line from an African green monkey, are highly permissive to SARS-CoV-2 infection and are a commonly used in vitro model for studying viral replication and antiviral drug efficacy.
These application notes provide detailed protocols for evaluating the antiviral efficacy of this compound against SARS-CoV-2 in Vero E6 cells. The protocols cover cytotoxicity assessment, inhibition of viral cytopathic effect (CPE), and viral load reduction assays.
Mechanism of Action of this compound
This compound targets the catalytic dyad of the SARS-CoV-2 3CLpro. By inhibiting this protease, the drug prevents the processing of the viral polyproteins (pp1a and pp1ab) into their mature, functional forms. This disruption of the viral replication and transcription complex ultimately halts the production of new viral particles.
Data Presentation
Table 1: In Vitro Antiviral Activity of this compound against SARS-CoV-2 in Vero E6 Cells
| Strain | Assay Type | EC50 (µM) | EC90 (µM) | Notes | Reference |
| WA1 | CPE | 39.7 | - | ||
| GHB-03021 | CPE | 88.9 | - | ||
| WA1 | CPE | 0.23 | 0.48 | With 2 µM P-gp inhibitor (CP-100356) | |
| GHB-03021 | CPE | 0.76 | 1.6 | With 2 µM P-gp inhibitor (CP-100356) | |
| Mutant Viruses | - | ~0.09 | - | - |
EC50: Half-maximal effective concentration. EC90: 90% effective concentration. CPE: Cytopathic Effect. P-gp: P-glycoprotein.
Table 2: In Vitro Inhibitory Activity of this compound against Coronaviral 3CL Proteases
| Protease | IC50 (nM) | Reference |
| SARS-CoV-2 3CLpro | 0.27 | |
| SARS-CoV-1 3CLpro | 4 |
IC50: Half-maximal inhibitory concentration.
Experimental Protocols
Cell Culture and Virus Propagation
Materials:
-
Vero E6 cells (ATCC CRL-1586)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
SARS-CoV-2 isolate (e.g., USA-WA1/2020)
Protocol:
-
Culture Vero E6 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Passage cells every 3-4 days or when they reach 80-90% confluency.
-
Propagate SARS-CoV-2 by infecting a T175 flask of confluent Vero E6 cells at a multiplicity of infection (MOI) of 0.01.
-
Incubate for 48-72 hours or until significant cytopathic effect (CPE) is observed.
-
Harvest the supernatant, centrifuge to remove cell debris, and store viral stocks at -80°C.
-
Determine the viral titer using a plaque assay or TCID50 assay.
Cytotoxicity Assay
Objective: To determine the concentration range of this compound that is non-toxic to Vero E6 cells.
Protocol:
-
Seed Vero E6 cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.
-
Prepare serial dilutions of this compound in DMEM with 2% FBS.
-
Remove the culture medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and an untreated cell control.
-
Incubate the plate for 48-72 hours at 37°C.
-
Assess cell viability using a standard method such as the MTT, MTS, or CellTiter-Glo assay following the manufacturer's instructions.
-
Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.
Antiviral Efficacy Assays
3.1. Cytopathic Effect (CPE) Inhibition Assay
Objective: To measure the ability of this compound to inhibit virus-induced cell death.
Protocol:
-
Seed Vero E6 cells in a 96-well plate at 2.5 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in DMEM with 2% FBS.
-
Aspirate the medium and add 50 µL of the compound dilutions to the wells.
-
Infect the cells with SARS-CoV-2 at a specified MOI (e.g., 0.05) in a volume of 50 µL. Include virus control (no compound) and cell control (no virus, no compound) wells.
-
Incubate for 72 hours at 37°C until CPE is observed in at least 80% of the virus control wells.
-
Fix the cells with 10% formalin for 30-45 minutes.
-
Stain the cells with 0.5% crystal violet solution for 20 minutes.
-
Wash the plate with water and allow it to dry.
-
Solubilize the stain with methanol and measure the absorbance at 570 nm.
-
Calculate the percentage of CPE inhibition and determine the EC50 value.
3.2. Plaque Reduction Neutralization Test (PRNT)
Objective: To quantify the reduction in infectious virus particles.
Protocol:
-
Seed Vero E6 cells in 12-well plates at a density of 2.5 x 10^5 cells/well and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of this compound.
-
In a separate plate, mix the compound dilutions with a known amount of SARS-CoV-2 (e.g., 100 plaque-forming units, PFU) and incubate for 1 hour at 37°C.
-
Remove the medium from the Vero E6 cells and inoculate with the virus-compound mixture for 1 hour.
-
Remove the inoculum and overlay the cells with a mixture of 2X DMEM and 1.2% Avicel or methylcellulose.
-
Incubate for 72 hours at 37°C.
-
Fix the cells with 10% formalin and stain with crystal violet.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control.
-
Determine the EC50 value.
3.3. Viral RNA Quantification by qRT-PCR
Objective: To measure the reduction in viral RNA production.
Protocol:
-
Seed Vero E6 cells in a 12-well or 24-well plate and incubate overnight.
-
Pre-treat the cells with serial dilutions of this compound for 2 hours.
-
Infect the cells with SARS-CoV-2 at a specific MOI.
-
After 1 hour of adsorption, remove the inoculum, wash the cells, and add fresh medium containing the respective compound concentrations.
-
Incubate for 24 or 48 hours.
-
Harvest the cell culture supernatant to measure extracellular viral RNA or lyse the cells to measure intracellular viral RNA.
-
Extract viral RNA using a suitable kit.
-
Perform one-step quantitative reverse transcription PCR (qRT-PCR) using primers and probes specific for a SARS-CoV-2 gene (e.g., N, E, or RdRp).
-
Calculate the viral RNA copy numbers based on a standard curve and determine the percentage of inhibition to calculate the EC50.
Important Considerations for Vero E6 Cells
Vero E6 cells express high levels of the P-glycoprotein (P-gp) efflux transporter, also known as multidrug resistance protein 1 (MDR1). This compound is a substrate of P-gp, which can lead to an underestimation of its true antiviral potency in these cells. To obtain a more accurate assessment of its efficacy, it is recommended to perform the antiviral assays in the presence of a P-gp inhibitor, such as CP-100356. The addition of a P-gp inhibitor has been shown to increase the apparent activity of this compound by over 100-fold in Vero E6 cells.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-00835231 is a potent and broad-spectrum inhibitor of the coronavirus main protease (Mpro), also known as the 3C-like protease (3CLpro).[1][2] This enzyme is essential for viral replication, as it processes viral polyproteins into functional non-structural proteins.[2][3] The active site of Mpro is highly conserved across various coronaviruses, making it an attractive target for antiviral drug development.[2] this compound, originally developed as a potential treatment for the 2003 SARS-CoV outbreak, has demonstrated significant inhibitory activity against the Mpro of numerous coronaviruses, including SARS-CoV-2 and its variants.
These application notes provide detailed protocols for utilizing this compound as a research tool to investigate the function of coronavirus proteases in both biochemical and cell-based assays.
Mechanism of Action
This compound acts as a covalent inhibitor, forming a covalent bond with the catalytic cysteine residue (Cys145) in the active site of the Mpro. This irreversible binding effectively blocks the enzyme's ability to cleave its substrates, thereby halting the viral replication process. Structural studies have elucidated the precise binding mode of this compound within the Mpro active site, providing a basis for the design of new antiviral agents.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound against Coronavirus Main Proteases
| Protease Target | IC50 (µM) | K_i_ (nM) | Assay Type |
| SARS-CoV-2 Mpro | 0.0086 | 0.27 | FRET Assay |
| SARS-CoV Mpro | - | 4 | FRET Assay |
| MERS-CoV Mpro | - | - | FRET Assay |
| HCoV-NL63 Mpro | - | 0.03 - 4 | FRET Assay |
| HCoV-229E Mpro | - | 0.03 - 4 | FRET Assay |
| Feline Infectious Peritonitis Virus (FIPV) Mpro | - | 0.03 - 4 | FRET Assay |
| Porcine Epidemic Diarrhea Virus (PEDV) Mpro | - | 0.03 - 4 | FRET Assay |
| SARS-CoV-2 Mpro Mutants (G15S, M49I, Y54C, K90R, P132H, S46F, V186F) | 1.2 - 3.7 | - | FRET Assay |
Note: IC50 and Ki values can vary depending on the specific assay conditions.
Table 2: Antiviral Activity of this compound in Cell-Based Assays
| Virus | Cell Line | EC50 (µM) | Assay Type |
| SARS-CoV-2 (USA-WA1/2020) | A549+ACE2 | 0.158 (48h) | High-Content Microscopy |
| SARS-CoV-2 (USA-WA1/2020) | VeroE6-enACE2 | 39.7 | Cytopathic Effect (CPE) Assay |
| SARS-CoV-2 (Belgium/GHB-03021/2020) | VeroE6-EGFP | 88.9 | Cytopathic Effect (CPE) Assay |
| SARS-CoV-2 | HeLa-ACE2 | 0.13 | Viral Protein Detection |
Note: EC50 values are dependent on the cell line, viral strain, and assay duration.
Experimental Protocols
Protocol 1: In Vitro Mpro Inhibition Assay using Fluorescence Resonance Energy Transfer (FRET)
This protocol describes the determination of the inhibitory activity of this compound against a coronavirus Mpro using a FRET-based enzymatic assay.
Materials:
-
Recombinant coronavirus Mpro
-
FRET-based Mpro substrate (e.g., containing a recognized cleavage sequence flanked by a fluorophore and a quencher)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris, 1 mM EDTA, pH 7.3)
-
DMSO (for dissolving this compound)
-
384-well black assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in 100% DMSO to a stock concentration of 10 mM.
-
Prepare Serial Dilutions: Perform a serial dilution of the this compound stock solution in DMSO, and then further dilute in assay buffer to achieve the desired final concentrations for the assay.
-
Enzyme and Inhibitor Incubation: In a 384-well plate, add the diluted this compound solutions. Add the Mpro enzyme solution to each well (except for no-enzyme controls). The final concentration of Mpro should be optimized for the specific enzyme and substrate used. Incubate the plate at 25°C for 30 minutes.
-
Reaction Initiation: Add the FRET substrate to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence signal using a plate reader at the appropriate excitation and emission wavelengths for the FRET pair. Record the fluorescence intensity over a period of 20 minutes.
-
Data Analysis:
-
Calculate the initial reaction rates (slopes of the linear portion of the fluorescence versus time curves).
-
Determine the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Protocol 2: Antiviral Activity Assessment using a Cytopathic Effect (CPE) Reduction Assay
This protocol outlines a method to determine the antiviral activity of this compound against a coronavirus in a susceptible cell line by measuring the reduction in virus-induced cytopathic effect.
Materials:
-
Susceptible host cell line (e.g., Vero E6, A549 expressing ACE2)
-
Coronavirus stock with a known titer
-
This compound
-
Cell culture medium (e.g., MEM supplemented with 2% FBS, penicillin/streptomycin)
-
96-well clear-bottom black plates
-
Cell viability reagent (e.g., CellTiter-Glo)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the host cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.
-
Infection and Treatment:
-
Remove the cell culture medium from the plates.
-
Add the diluted this compound to the cells.
-
Infect the cells with the coronavirus at a low multiplicity of infection (MOI), for example, 0.002. Include uninfected and virus-only controls.
-
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Assessment of Cell Viability:
-
After the incubation period, add a cell viability reagent (e.g., CellTiter-Glo) to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the uninfected cell control (100% viability) and the virus-only control (0% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Safety Precautions
This compound is a research chemical. Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. All experiments involving live viruses must be conducted in an appropriate Biosafety Level (BSL) facility by trained personnel.
Conclusion
This compound is a valuable tool for researchers studying the function of coronavirus main proteases. Its high potency and broad-spectrum activity make it an excellent positive control for inhibitor screening assays and a useful probe for investigating the role of Mpro in the viral life cycle. The detailed protocols provided here will enable researchers to effectively utilize this compound in their studies to advance our understanding of coronavirus biology and to facilitate the development of novel antiviral therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Structural basis for the inhibition of coronaviral main proteases by this compound: Crystal structures of M pro and M pro mutants bound to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The SARS‐CoV‐2 main protease (Mpro): Structure, function, and emerging therapies for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Efficacy of PF-00835231 Against Variable SARS-CoV-2 Titers
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-00835231 is a potent, broad-spectrum inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro).[1][2] This enzyme is critical for the viral life cycle, as it processes viral polyproteins into functional non-structural proteins required for viral replication.[3] this compound, the active form of the prodrug PF-07304814, acts as a covalent inhibitor, binding to the catalytic cysteine residue in the active site of the 3CLpro, thereby blocking its function and halting viral replication.[3] This document provides detailed protocols for evaluating the in vitro antiviral activity of this compound against different viral titers of SARS-CoV-2, along with illustrative data presentation and visualizations.
Mechanism of Action of this compound
This compound targets a crucial step in the SARS-CoV-2 replication cycle. Following entry into the host cell, the viral RNA is translated into two large polyproteins, pp1a and pp1ab. The 3CL protease is responsible for cleaving these polyproteins at multiple sites to release functional viral proteins. By inhibiting the 3CL protease, this compound prevents the formation of the viral replication and transcription complex, effectively stopping the production of new viral particles.
Figure 1. Signaling pathway of this compound mechanism of action.
Data Presentation
The following tables present illustrative data on the efficacy of this compound against SARS-CoV-2 at various multiplicities of infection (MOI). This data is intended for demonstration purposes to guide the presentation of experimental results.
Table 1: Antiviral Activity of this compound in a Plaque Reduction Assay
| Multiplicity of Infection (MOI) | This compound Conc. (µM) | Average Plaque Count | Percent Inhibition (%) | EC50 (µM) |
| 0.01 (Low Titer) | 0 (Control) | 100 | 0 | \multirow{5}{}{0.15} |
| 0.05 | 75 | 25 | ||
| 0.1 | 52 | 48 | ||
| 0.2 | 23 | 77 | ||
| 0.5 | 5 | 95 | ||
| 0.1 (Medium Titer) | 0 (Control) | 150 | 0 | \multirow{5}{}{0.25} |
| 0.1 | 105 | 30 | ||
| 0.2 | 78 | 48 | ||
| 0.5 | 30 | 80 | ||
| 1.0 | 8 | 95 | ||
| 1.0 (High Titer) | 0 (Control) | 200 | 0 | \multirow{5}{*}{0.60} |
| 0.2 | 160 | 20 | ||
| 0.5 | 104 | 48 | ||
| 1.0 | 42 | 79 | ||
| 2.0 | 10 | 95 |
Table 2: Antiviral Activity of this compound in a Virus Yield Reduction Assay
| Multiplicity of Infection (MOI) | This compound Conc. (µM) | Viral Titer (PFU/mL) | Log Reduction | EC90 (µM) |
| 0.01 (Low Titer) | 0 (Control) | 1.0 x 10⁶ | 0 | \multirow{5}{}{0.40} |
| 0.1 | 2.5 x 10⁵ | 0.60 | ||
| 0.2 | 9.0 x 10⁴ | 1.05 | ||
| 0.5 | 5.0 x 10³ | 2.30 | ||
| 1.0 | <100 | >4.0 | ||
| 0.1 (Medium Titer) | 0 (Control) | 5.0 x 10⁶ | 0 | \multirow{5}{}{0.75} |
| 0.2 | 1.5 x 10⁶ | 0.52 | ||
| 0.5 | 4.5 x 10⁵ | 1.05 | ||
| 1.0 | 2.0 x 10⁴ | 2.40 | ||
| 2.0 | <100 | >4.7 | ||
| 1.0 (High Titer) | 0 (Control) | 2.5 x 10⁷ | 0 | \multirow{5}{*}{1.50} |
| 0.5 | 9.0 x 10⁶ | 0.44 | ||
| 1.0 | 2.0 x 10⁶ | 1.10 | ||
| 2.0 | 1.5 x 10⁵ | 2.22 | ||
| 5.0 | <1000 | >4.4 |
Experimental Protocols
The following are detailed protocols for assessing the antiviral efficacy of this compound against SARS-CoV-2 at varying viral titers.
Cell Culture and Virus Propagation
-
Cell Lines: A549 cells expressing human ACE2 (A549-hACE2) or Vero E6 cells are suitable for these assays. Cells should be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO₂ incubator.
-
Virus Strain: SARS-CoV-2 (e.g., USA-WA1/2020 strain) should be propagated in Vero E6 cells. The virus titer should be determined by plaque assay or TCID50 assay on the same cell line that will be used for the antiviral testing.
Plaque Reduction Neutralization Test (PRNT)
This assay measures the ability of this compound to reduce the number of infectious virus particles.
References
Application Notes and Protocols: PF-00835231 in High-Throughput Screening for SARS-CoV-2 Main Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-00835231 is a potent and selective inhibitor of the SARS-CoV-2 main protease (Mpro), also known as the 3C-like protease (3CLpro).[1][2][3] This enzyme is critical for the replication of the virus, as it is responsible for cleaving the viral polyproteins into functional non-structural proteins.[1] The inhibition of Mpro represents a key therapeutic strategy to combat COVID-19. This compound was initially developed as an inhibitor for the SARS-CoV Mpro and has demonstrated significant antiviral activity against SARS-CoV-2.[4] Due to its poor solubility and bioavailability, it is often administered as its phosphate prodrug, PF-07304814 (lufotrelvir), which is rapidly converted to the active this compound in the body. These application notes provide an overview of the use of this compound in high-throughput screening (HTS) assays to identify and characterize inhibitors of the SARS-CoV-2 Mpro.
Mechanism of Action
This compound acts as a covalent inhibitor, targeting the catalytic cysteine residue within the active site of the Mpro. This binding event blocks the protease's ability to cleave the viral polyprotein, thereby halting the viral replication cycle. Time-of-drug-addition experiments have confirmed that this compound acts early in the viral life cycle, consistent with its role as a protease inhibitor.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound against Coronavirus Main Proteases
| Coronavirus Target | Assay Type | Parameter | Value | Reference |
| SARS-CoV-2 Mpro | FRET-based enzymatic assay | IC50 | 0.0086 µM | |
| SARS-CoV-2 Mpro | FRET-based enzymatic assay | Ki | 0.27 nM | |
| SARS-CoV Mpro | FRET-based enzymatic assay | Ki | 4 nM | |
| HCoV-NL63 Mpro | FRET-based enzymatic assay | Ki | 30 pM - 4 nM | |
| HCoV-229E Mpro | FRET-based enzymatic assay | Ki | 30 pM - 4 nM | |
| MERS-CoV Mpro | FRET-based enzymatic assay | Ki | 30 pM - 4 nM |
Table 2: Antiviral Activity of this compound in Cell-Based Assays
| Cell Line | Virus Strain | Assay Type | Parameter | Value | Reference |
| A549+ACE2 | SARS-CoV-2 USA-WA1/2020 | High-content microscopy | EC50 | 0.221 µM (24h), 0.158 µM (48h) | |
| Vero E6 | SARS-CoV-2 | Cytopathic Effect (CPE) Assay | EC50 | 0.27 µM | |
| Human Airway Epithelial Cultures (HAEC) | SARS-CoV-2 | Not Specified | Potent inhibition at low µM concentrations |
Experimental Protocols
Biochemical High-Throughput Screening: FRET-Based Enzymatic Assay
This protocol is designed to identify inhibitors of SARS-CoV-2 Mpro activity in a high-throughput format.
Principle: The assay utilizes a fluorogenic substrate containing a cleavage site for Mpro, flanked by a Förster resonance energy transfer (FRET) pair (e.g., a donor and a quencher). In the intact substrate, the fluorescence of the donor is quenched. Upon cleavage by Mpro, the donor and quencher are separated, resulting in an increase in fluorescence.
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
FRET substrate
-
Assay buffer (e.g., 20 mM HEPES, pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT)
-
Test compounds (including this compound as a positive control) dissolved in DMSO
-
384-well microplates, black, low-volume
-
Plate reader with fluorescence detection capabilities
Protocol:
-
Prepare serial dilutions of the test compounds and this compound in DMSO.
-
In a 384-well plate, add a small volume (e.g., 1 µL) of the compound dilutions.
-
Add recombinant SARS-CoV-2 Mpro (e.g., 10 µL of a 2X solution) to each well and incubate for 30 minutes at 25°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FRET substrate (e.g., 10 µL of a 2X solution).
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time (kinetic reading) or at a fixed endpoint.
-
Calculate the rate of reaction or the endpoint fluorescence for each well.
-
Determine the percent inhibition for each compound concentration relative to DMSO controls.
-
Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based High-Throughput Screening: Cytopathic Effect (CPE) Assay
This protocol assesses the ability of compounds to protect cells from virus-induced cell death.
Principle: SARS-CoV-2 infection leads to a cytopathic effect (CPE), causing cell rounding, detachment, and eventual death. Antiviral compounds that inhibit viral replication will prevent or reduce CPE.
Materials:
-
Vero E6 or A549 cells stably expressing ACE2 (A549+ACE2)
-
Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)
-
SARS-CoV-2 virus stock
-
Test compounds (including this compound as a positive control) dissolved in DMSO
-
96- or 384-well clear-bottom microplates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader with luminescence detection capabilities
Protocol:
-
Seed Vero E6 or A549+ACE2 cells into 96- or 384-well plates and incubate overnight to form a confluent monolayer.
-
Prepare serial dilutions of the test compounds and this compound in cell culture medium.
-
Remove the old medium from the cell plates and add the medium containing the compound dilutions.
-
In a BSL-3 facility, infect the cells with SARS-CoV-2 at a predetermined multiplicity of infection (MOI).
-
Incubate the plates for 24 to 48 hours at 37°C.
-
Assess cell viability by adding a cell viability reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent cell viability for each compound concentration relative to uninfected and virus-infected controls.
-
Plot the percent viability against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Mandatory Visualizations
Caption: SARS-CoV-2 replication cycle and the inhibitory action of this compound on the main protease (Mpro).
Caption: General workflow for high-throughput screening to identify and validate Mpro inhibitors.
References
Application Notes and Protocols: Utilizing PF-00835231 in Combination with Remdesivir for Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the combined antiviral effects of PF-00835231 and remdesivir against SARS-CoV-2. The information is intended to guide researchers in designing and executing experiments to evaluate potential synergistic or additive interactions between these two antiviral compounds.
Introduction
The global health crisis precipitated by SARS-CoV-2 has underscored the urgent need for effective antiviral therapies. Combination therapy, a cornerstone of treatment for other viral infections like HIV, offers a promising strategy to enhance efficacy, reduce the likelihood of drug resistance, and potentially lower required dosages, thereby minimizing toxicity.
This document focuses on the combination of two potent antiviral agents with distinct mechanisms of action:
-
This compound : A competitive inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro).[1][2] This enzyme is crucial for the proteolytic processing of viral polyproteins into functional proteins required for viral replication.[1]
-
Remdesivir : A nucleoside analog that inhibits the viral RNA-dependent RNA polymerase (RdRp).[3][4] It acts as a chain terminator during viral RNA synthesis, thereby halting replication.
The targeting of two separate and essential viral enzymes provides a strong rationale for their combined use. In vitro studies have suggested that this compound demonstrates either similar or higher potency compared to remdesivir in various cell-based assays. Furthermore, initial research has indicated that the combination of this compound and remdesivir can result in additive to synergistic antiviral effects.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound and remdesivir as reported in published studies. These values can serve as a reference for designing dose-response experiments for combination studies.
Table 1: Antiviral Activity (EC50) of this compound and Remdesivir against SARS-CoV-2 in A549+ACE2 Cells
| Compound | SARS-CoV-2 Isolate | Timepoint | EC50 (µM) | Cytotoxicity (CC50 in µM) | Reference |
| This compound | USA-WA1/2020 (Clade A) | 24h | 0.221 | >10 | |
| 48h | 0.158 | >10 | |||
| USA/NYU-VC-003/2020 (Clade B) | 24h | 0.184 | >10 | ||
| Remdesivir | USA-WA1/2020 (Clade A) | 24h | 0.442 | >10 | |
| 48h | 0.238 | >10 | |||
| USA/NYU-VC-003/2020 (Clade B) | 24h | 0.283 | >10 |
Table 2: Antiviral Activity (EC50/EC90) of this compound and Remdesivir against SARS-CoV-2 in HeLa-ACE2 Cells
| Compound | EC50 (µM) | EC90 (µM) | Reference |
| This compound | 0.13 | 0.43 | |
| Remdesivir | 0.074 | 0.17 |
Signaling Pathways and Drug Mechanisms of Action
The diagrams below illustrate the SARS-CoV-2 replication cycle and the specific stages targeted by this compound and remdesivir.
Caption: SARS-CoV-2 replication cycle and points of inhibition by this compound and remdesivir.
Experimental Protocols
This section provides detailed methodologies for conducting in vitro combination studies with this compound and remdesivir.
Cell Culture and Virus
-
Cell Lines: Vero E6 or A549 cells expressing human ACE2 (A549+ACE2) are recommended. These cell lines are susceptible to SARS-CoV-2 infection and exhibit clear cytopathic effects (CPE).
-
Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO₂ incubator.
-
Virus Strain: Use a well-characterized strain of SARS-CoV-2 (e.g., USA-WA1/2020). All work with live virus must be conducted in a Biosafety Level 3 (BSL-3) facility.
Protocol for Combination Antiviral Assay (Cytopathic Effect Inhibition)
This protocol is designed to assess the synergistic, additive, or antagonistic effects of this compound and remdesivir. A checkerboard titration matrix is employed.
Materials:
-
This compound (stock solution in DMSO)
-
Remdesivir (stock solution in DMSO)
-
96-well cell culture plates
-
Cell culture medium
-
SARS-CoV-2 virus stock
-
CellTiter-Glo® Luminescent Cell Viability Assay or similar
-
Microplate reader
Workflow Diagram:
Caption: Experimental workflow for the in vitro combination antiviral assay.
Procedure:
-
Cell Seeding: Seed A549+ACE2 cells into 96-well plates at a density of 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours.
-
Drug Plate Preparation (Checkerboard):
-
Prepare serial dilutions of this compound and remdesivir. A common approach is to use a 7x7 matrix of concentrations centered around the known EC50 values of each drug.
-
For example, prepare 2x final concentrations of each drug combination in culture medium.
-
-
Drug Treatment: Remove the old medium from the cell plate and add 100 µL of the prepared drug combination dilutions to the corresponding wells. Include wells for "cells only" (no virus, no drug), "virus control" (virus, no drug), and single-drug controls.
-
Infection: Add 10 µL of SARS-CoV-2 stock diluted to achieve a multiplicity of infection (MOI) of 0.05 to all wells except the "cells only" controls.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.
-
Viability Assessment:
-
Remove the plates from the incubator.
-
Add a cell viability reagent (e.g., CellTiter-Glo®) according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a microplate reader.
-
-
Data Analysis:
-
Normalize the data to the "cells only" (100% viability) and "virus control" (0% viability) wells.
-
Calculate the percentage of CPE inhibition for each drug combination.
-
Use a synergy analysis software (e.g., SynergyFinder, MacSynergy) to calculate synergy scores (e.g., Bliss, Loewe, ZIP) and generate synergy maps. A synergy score greater than 1 and a combination index of less than 1 generally indicate a synergistic effect.
-
Protocol for Time-of-Drug-Addition Assay
This assay helps to confirm the stage of the viral life cycle at which each drug exerts its inhibitory effect.
Procedure:
-
Cell Seeding: Seed A549+ACE2 cells in 96-well plates as described above.
-
Synchronized Infection: Pre-cool the cells at 4°C for 30 minutes. Add pre-cooled SARS-CoV-2 (at a high MOI, e.g., 1-5) and allow it to adsorb for 1 hour at 4°C. Wash the cells with cold PBS to remove unbound virus. Add pre-warmed medium and transfer the plates to a 37°C incubator. This point is considered time zero.
-
Time-of-Addition: Add a high concentration (e.g., 10x EC90) of this compound or remdesivir to different wells at various time points post-infection (e.g., -1, 0, 1, 2, 4, 6, 8 hours).
-
Endpoint Analysis: At a fixed time point (e.g., 12 or 24 hours post-infection), fix the cells and perform immunofluorescence staining for a viral antigen (e.g., Nucleocapsid protein) to determine the percentage of infected cells. Alternatively, viral RNA can be quantified by RT-qPCR from the supernatant.
-
Data Analysis: Plot the percentage of inhibition against the time of drug addition. The time at which a drug loses its efficacy indicates the point in the viral life cycle that it targets has been completed.
Data Interpretation and Troubleshooting
-
Synergy Analysis: Positive synergy scores (e.g., Bliss score > 10) suggest that the combination is more effective than the sum of the individual drug effects. This is a strong indication of a beneficial interaction.
-
Cytotoxicity: It is crucial to run parallel cytotoxicity assays without the virus to ensure that the observed effects are due to antiviral activity and not cell death caused by the compounds themselves.
-
Drug Solubility: this compound and remdesivir are typically dissolved in DMSO. Ensure the final DMSO concentration in the culture medium is low (<0.5%) to avoid solvent-induced toxicity.
-
Assay Variability: In vitro antiviral assays can have inherent variability. It is essential to include appropriate controls and perform experiments with multiple biological replicates.
By following these detailed protocols, researchers can effectively evaluate the potential of a combination therapy involving this compound and remdesivir, contributing valuable data to the development of more effective treatments for COVID-19.
References
- 1. news-medical.net [news-medical.net]
- 2. selleckchem.com [selleckchem.com]
- 3. VEKLURY® (remdesivir) Mechanism of Action & Variant Antiviral Activity | HCP [vekluryhcp.com]
- 4. Remdesivir is a direct-acting antiviral that inhibits RNA-dependent RNA polymerase from severe acute respiratory syndrome coronavirus 2 with high potency - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing PF-00835231 concentration for maximum antiviral effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing PF-00835231 in antiviral experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and specific inhibitor of the SARS-CoV-2 main protease, 3CLpro (also known as Mpro).[1][2][3][4] This viral enzyme is crucial for the cleavage of viral polyproteins into functional non-structural proteins that are essential for viral replication and transcription.[2] By binding to the catalytic cysteine residue of 3CLpro, this compound blocks this process, thereby inhibiting viral replication at an early stage.
Q2: What is the optimal concentration of this compound to use in my cell-based assay?
A2: The optimal concentration, or 50% effective concentration (EC50), of this compound can vary depending on the cell line, the viral strain, and the time point of analysis. For SARS-CoV-2, reported EC50 values are typically in the low micromolar to nanomolar range. For example, in A549+ACE2 cells infected with the USA-WA1/2020 strain, the EC50 was found to be approximately 0.221 µM at 24 hours and 0.158 µM at 48 hours. It is crucial to perform a dose-response experiment to determine the optimal EC50 for your specific experimental conditions.
Q3: Is this compound cytotoxic?
A3: this compound has generally shown low cytotoxicity in various cell lines. The 50% cytotoxic concentration (CC50) is typically much higher than its effective antiviral concentration, indicating a favorable selectivity index (SI = CC50/EC50). For instance, in Huh-7 and MRC5 cells, the CC50 has been reported to be greater than 320 µM and 100 µM, respectively. However, it is always recommended to determine the CC50 in parallel with your antiviral assays in your specific cell line.
Q4: Can I use this compound in combination with other antiviral drugs?
A4: Yes, studies have suggested that this compound can be used in combination with other antivirals, such as remdesivir. Since they target different viral proteins (3CLpro and the viral polymerase, respectively), their mechanisms of action are complementary and may result in additive or synergistic effects.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in EC50 values between experiments | Inconsistent cell density or viral multiplicity of infection (MOI). | Standardize cell seeding density and carefully titrate your virus stock to use a consistent MOI for all experiments. |
| Instability of the compound in culture medium. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Minimize the time the compound spends in culture medium before being added to the cells. | |
| No significant antiviral effect observed | Incorrect concentration range tested. | Perform a wider range of serial dilutions, from nanomolar to high micromolar, to ensure you are capturing the dose-response curve. |
| The specific viral strain or cell line is less sensitive. | Verify the susceptibility of your virus and cell line to other known inhibitors. Consider that some cell lines, like Vero E6, may express efflux pumps like P-glycoprotein that can reduce the intracellular concentration of the drug. | |
| Inactivation of the compound. | Ensure proper storage of the compound stock solution at -80°C. Avoid repeated freeze-thaw cycles. | |
| Observed cytotoxicity at expected effective concentrations | The cell line is particularly sensitive to the compound. | Perform a thorough CC50 determination. If the selectivity index is low, consider using a different cell line. |
| Contamination of the cell culture or compound stock. | Check cell cultures for contamination. Use fresh, sterile reagents and filter-sterilize your compound stock solution if necessary. |
Data Presentation
Table 1: In Vitro Efficacy of this compound against SARS-CoV-2
| Cell Line | Virus Strain | Time Point (hours) | EC50 (µM) | Reference(s) |
| A549+ACE2 | USA-WA1/2020 | 24 | 0.221 | |
| A549+ACE2 | USA-WA1/2020 | 48 | 0.158 | |
| A549+ACE2 | USA/NYU-VC-003/2020 | 24 | 0.184 | |
| Vero E6 | Not Specified | Not Specified | 0.27 | |
| Vero C1008 | Not Specified | 72 | 0.23 |
Table 2: Cytotoxicity of this compound
| Cell Line | CC50 (µM) | Reference(s) |
| Huh-7 | > 320 | |
| MRC5 | > 100 | |
| Vero 76 | 452 |
Experimental Protocols
Protocol 1: Determination of 50% Effective Concentration (EC50)
This protocol outlines the steps to determine the concentration of this compound that inhibits 50% of the viral cytopathic effect (CPE) or viral replication.
-
Cell Seeding: Seed host cells (e.g., A549+ACE2) in a 96-well plate at a density that will result in 70-80% confluency on the day of infection.
-
Compound Preparation: Prepare a series of 2-fold or 3-fold serial dilutions of this compound in culture medium. The concentration range should bracket the expected EC50. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as in the compound dilutions.
-
Drug Treatment: Two hours prior to infection, remove the culture medium from the cells and add the prepared compound dilutions and vehicle control.
-
Viral Infection: Infect the cells with SARS-CoV-2 at a predetermined multiplicity of infection (MOI). Include uninfected cells as a negative control.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 24 to 48 hours.
-
Quantification of Antiviral Activity: Assess the antiviral effect. This can be done through various methods:
-
Cytopathic Effect (CPE) Assay: Visually score the reduction in CPE under a microscope or use a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo).
-
Immunofluorescence Assay: Fix the cells, stain for a viral antigen, and quantify the percentage of infected cells using high-content imaging.
-
Viral Yield Reduction Assay: Collect the supernatant and quantify the amount of progeny virus using a plaque assay or RT-qPCR.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Plot the percentage of inhibition against the log of the compound concentration and use a non-linear regression model to determine the EC50 value.
Protocol 2: Determination of 50% Cytotoxic Concentration (CC50)
This protocol is performed in parallel with the EC50 determination to assess the compound's toxicity.
-
Cell Seeding: Seed the same host cells at the same density as in the EC50 assay in a separate 96-well plate.
-
Compound Treatment: Add the same serial dilutions of this compound and vehicle control to the cells.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (24 to 48 hours).
-
Cell Viability Assay: Measure cell viability using a standard method such as MTT, MTS, or CellTiter-Glo assay.
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the vehicle control. Plot the percentage of cytotoxicity against the log of the compound concentration and use a non-linear regression model to determine the CC50 value.
Visualizations
Caption: Experimental workflow for determining antiviral efficacy.
Caption: Mechanism of action of this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. journals.asm.org [journals.asm.org]
- 2. news-medical.net [news-medical.net]
- 3. A comparative analysis of SARS-CoV-2 antivirals in human airway models characterizes 3CLpro inhibitor this compound as a potential new treatment for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparative analysis of SARS-CoV-2 antivirals characterizes 3CLpro inhibitor this compound as a potential new treatment for COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting PF-00835231 insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-00835231, with a focus on addressing its insolubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of the 3C-like protease (3CLpro), also known as the main protease (Mpro), of coronaviruses, including SARS-CoV-2.[1][2] The 3CLpro is a viral enzyme essential for processing viral polyproteins into functional non-structural proteins required for viral replication.[3][4] By inhibiting 3CLpro, this compound blocks viral replication.[5] It has shown potent in vitro antiviral activity against SARS-CoV-2.
Q2: What are the basic physicochemical properties of this compound?
This compound is a moderately lipophilic, neutral molecule. Its key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 472.53 g/mol | |
| Molecular Formula | C24H32N4O6 | |
| CAS Number | 870153-29-0 | |
| Appearance | White to off-white solid |
Q3: What is the solubility of this compound in common solvents?
This compound is practically insoluble in water but highly soluble in organic solvents like DMSO and Ethanol. It is crucial to use fresh, anhydrous DMSO as moisture can reduce its solubility.
| Solvent | Solubility | Notes | Reference |
| DMSO | ≥ 95 mg/mL (201.04 mM) | Sonication is recommended. Use fresh, moisture-free DMSO. | |
| Ethanol | 95 mg/mL | ||
| Water | Insoluble |
Troubleshooting Guide: this compound Insolubility in Aqueous Solutions
This guide addresses common issues encountered when preparing aqueous solutions of this compound for in vitro and in vivo experiments.
Q4: My this compound is not dissolving in my aqueous buffer. What should I do?
This compound has very low intrinsic aqueous solubility (<0.1 mg/mL). Direct dissolution in aqueous buffers is not recommended. You will need to first prepare a concentrated stock solution in an organic solvent, typically DMSO, and then dilute it into your aqueous medium.
Q5: I've prepared a DMSO stock solution, but the compound precipitates when I dilute it into my cell culture medium. How can I prevent this?
This is a common issue due to the poor aqueous solubility of this compound. Here are several strategies to overcome this:
-
Decrease the final concentration: The final concentration of this compound in your aqueous solution may be too high. Try working with lower concentrations if your experimental design allows.
-
Optimize the final DMSO concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible (typically <0.5%) to avoid solvent toxicity, while still being high enough to maintain solubility.
-
Use a multi-step dilution protocol: Instead of a single large dilution, perform serial dilutions.
-
Incorporate solubilizing excipients: For in vivo studies or challenging in vitro systems, co-solvents and excipients are often necessary. Common formulations include combinations of DMSO, PEG300, Tween-80, and saline or (20% SBE-β-CD in Saline).
Q6: The powdered this compound is stuck to the vial. How can I handle this?
It is recommended to centrifuge the vial at 3000 rpm for a few minutes to collect the powder at the bottom before opening and weighing.
Q7: I'm observing precipitation or phase separation during the preparation of my formulation. What can I do?
Gentle heating and/or sonication can aid in the dissolution of this compound, especially when preparing formulations with co-solvents. However, prolonged or excessive heating should be avoided to prevent compound degradation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Cell-Based Assays
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add fresh, anhydrous DMSO to the powder to achieve a high-concentration stock solution (e.g., 10 mM).
-
Solubilization: Vortex and/or sonicate the solution until the compound is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).
Protocol 2: Preparation of a Working Solution for a Cell-Based Assay
-
Thawing: Thaw a single aliquot of the concentrated DMSO stock solution at room temperature.
-
Dilution: Serially dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%).
-
Application: Add the final working solution to your cells. For example, in A549+ACE2 cells, the medium can be replaced with one containing this compound two hours prior to infection.
Protocol 3: Formulation for In Vivo Studies (Example)
This is an example formulation and may require optimization based on the specific animal model and administration route.
-
Initial Dissolution: Dissolve this compound in DMSO to create a concentrated stock.
-
Co-solvent Addition (in order):
-
Add PEG300 to the DMSO solution and mix well until clear.
-
Add Tween-80 and mix well until clear.
-
Add saline or PBS to reach the final volume and mix well.
-
An example ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
-
Administration: The final formulation should be a clear solution. It is recommended to use the mixed solution immediately for optimal results.
Visualizations
Caption: Mechanism of action of this compound in inhibiting SARS-CoV-2 replication.
Caption: Experimental workflow for preparing this compound solutions for cell-based assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Structural basis for the inhibition of coronaviral main proteases by this compound: Crystal structures of M pro and M pro mutants bound to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. Frontiers | Mechanism of Action of Small-Molecule Agents in Ongoing Clinical Trials for SARS-CoV-2: A Review [frontiersin.org]
Technical Support Center: Overcoming Poor Oral Bioavailability of PF-00835231
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor oral bioavailability of PF-00835231 in experimental models.
Troubleshooting Guides
This section offers solutions to common problems encountered during in vitro and in vivo experiments with this compound.
Issue 1: High in vitro efficacy (low EC50) but poor in vivo therapeutic effect after oral administration.
-
Question: My in vitro assays show that this compound is a potent inhibitor of the viral protease, but when I administer it orally to my animal models, I don't see the expected antiviral effect. What could be the reason?
-
Answer: This is a common issue with this compound due to its inherently low oral bioavailability. The discrepancy between in vitro potency and in vivo efficacy after oral dosing is likely due to one or more of the following factors:
-
Low Aqueous Solubility: this compound has poor solubility in water, which limits its dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.
-
Low Intestinal Permeability: The compound may not efficiently cross the intestinal epithelium to enter the bloodstream.
-
P-glycoprotein (P-gp) Efflux: this compound is a substrate of the P-gp efflux pump, which actively transports the drug from inside the intestinal cells back into the GI lumen, reducing its net absorption.[1][2]
-
First-Pass Metabolism: this compound is metabolized by cytochrome P450 3A (CYP3A) enzymes in the liver and intestinal wall.[1][3] This can significantly reduce the amount of active drug that reaches systemic circulation after oral administration.
-
Issue 2: Inconsistent or highly variable plasma concentrations of this compound in animal models after oral dosing.
-
Question: I am observing significant variability in the plasma concentrations of this compound between individual animals in my study. Why is this happening and how can I reduce it?
-
Answer: High pharmacokinetic variability is often a consequence of poor oral bioavailability. Potential causes include:
-
Food Effects: The presence or absence of food in the GI tract can significantly alter the dissolution and absorption of poorly soluble drugs.
-
Differences in GI Tract Physiology: Individual variations in gastric pH, intestinal motility, and expression levels of metabolic enzymes (like CYP3A) and transporters (like P-gp) can lead to inconsistent absorption.
-
Formulation Instability: If you are using a simple suspension, the drug particles may aggregate, leading to non-uniform dosing and absorption.
-
Issue 3: Difficulty in preparing a suitable oral formulation for animal studies.
-
Question: I am finding it challenging to dissolve this compound in a vehicle suitable for oral gavage in my animal studies. What are some recommended formulation strategies?
-
Answer: Due to its low aqueous solubility, preparing a simple aqueous solution of this compound for oral dosing is not feasible. Here are some common formulation approaches for preclinical oral studies:
-
Suspensions: Micronizing the drug to increase its surface area and suspending it in an aqueous vehicle with a suspending agent (e.g., carboxymethylcellulose) and a wetting agent (e.g., Tween 80) is a common approach.
-
Solutions in Co-solvents: this compound can be dissolved in a mixture of co-solvents such as polyethylene glycol 300 (PEG300), DMSO, and Tween 80, which is then diluted with water.[4]
-
Lipid-Based Formulations: For advanced studies, self-emulsifying drug delivery systems (SEDDS) can be developed. These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the GI fluids.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and specific inhibitor of the coronavirus main protease (Mpro), also known as the 3C-like protease (3CLpro). This enzyme is essential for the cleavage of viral polyproteins into functional non-structural proteins that are necessary for viral replication. By inhibiting 3CLpro, this compound blocks an early stage of the viral life cycle.
Q2: Why is the oral bioavailability of this compound so low?
A2: The poor oral bioavailability of this compound is multifactorial, stemming from its physicochemical properties and its interaction with biological systems. Key reasons include low aqueous solubility, low intestinal permeability, being a substrate for the P-gp efflux pump, and susceptibility to first-pass metabolism by CYP3A enzymes. In preclinical animal models like rats and monkeys, the oral bioavailability (F%) has been reported to be less than 2%.
Q3: What are the main strategies to improve the systemic exposure of this compound after oral administration?
A3: Several strategies can be employed to enhance the oral bioavailability of this compound in experimental settings:
-
Co-administration with a P-gp Inhibitor: Using a known P-gp inhibitor can block the efflux of this compound from intestinal cells, thereby increasing its absorption.
-
Co-administration with a CYP3A Inhibitor: Inhibiting CYP3A enzymes can reduce the first-pass metabolism of this compound, leading to higher plasma concentrations. Ritonavir is a potent CYP3A inhibitor commonly used for this purpose with other protease inhibitors.
-
Advanced Formulation Approaches:
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous state can increase its solubility and dissolution rate.
-
Lipid-Based Formulations (e.g., SEDDS): These formulations can improve solubility and absorption, and may also promote lymphatic uptake, which can partially bypass first-pass metabolism.
-
Nanonization: Reducing the particle size of the drug to the nanometer range can significantly increase its surface area and dissolution velocity.
-
Q4: Has a prodrug approach been successful for this compound?
A4: Yes, a successful prodrug strategy has been developed for intravenous administration. PF-07304814 (lufotrelvir) is a phosphate prodrug of this compound that has significantly improved aqueous solubility. Following intravenous administration, PF-07304814 is rapidly converted to the active this compound by alkaline phosphatases in the body. However, this prodrug also exhibits low oral bioavailability.
Q5: In which experimental models has the poor oral bioavailability of this compound been demonstrated?
A5: The low oral bioavailability of this compound has been observed in multiple preclinical species, including rats and monkeys, where the oral bioavailability was found to be less than 2%.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various experimental models.
Table 1: In Vitro Antiviral Activity of this compound
| Cell Line | Virus Strain | Parameter | Value (µM) | Comments |
| A549-ACE2 | SARS-CoV-2 USA-WA1/2020 | EC50 (24h) | 0.221 | |
| A549-ACE2 | SARS-CoV-2 USA-WA1/2020 | EC50 (48h) | 0.158 | |
| VeroE6 | SARS-CoV-2 | EC50 | 0.27 | |
| VeroE6-enACE2 | SARS-CoV-2 | EC50 | 39.7 | In the absence of a P-gp inhibitor |
| VeroE6-enACE2 | SARS-CoV-2 | EC50 | 0.29 | In the presence of a P-gp inhibitor |
| HeLa-ACE2 | SARS-CoV-2 | EC50 | 0.14 | |
| HeLa-ACE2 | SARS-CoV-2 | EC90 | 0.40 |
Table 2: In Vitro Mpro/3CLpro Enzyme Inhibition by this compound
| Protease Source | Parameter | Value |
| SARS-CoV-2 Mpro | IC50 | 0.0086 µM |
| Various Coronaviruses Mpro | Ki | 30 pM - 4 nM |
Table 3: Pharmacokinetic Parameters of this compound in Animal Models
| Species | Route | Dose | Half-life (t½) | Oral Bioavailability (F%) | Reference |
| Rat | IV | 1 or 2 mg/kg | < 2 hours | N/A | |
| Rat | Oral | 2 mg/kg | N/A | < 2% | |
| Monkey | IV | 1 or 2 mg/kg | < 2 hours | N/A | |
| Monkey | Oral | 5 mg/kg | N/A | < 2% | |
| Dog | IV | 1 or 2 mg/kg | < 2 hours | N/A |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay to Assess P-gp Efflux
This protocol is designed to determine if this compound is a substrate for efflux transporters like P-glycoprotein (P-gp) using the Caco-2 cell line, a model of the human intestinal epithelium.
-
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a polarized monolayer.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Transport Experiment:
-
Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Apical to Basolateral (A-to-B) Transport: Add this compound (at a defined concentration, e.g., 10 µM) to the apical (upper) chamber. The basolateral (lower) chamber contains drug-free HBSS.
-
Basolateral to Apical (B-to-A) Transport: Add this compound to the basolateral chamber. The apical chamber contains drug-free HBSS.
-
Incubate the plates at 37°C with gentle shaking.
-
Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes). Replace the collected volume with fresh buffer.
-
-
(Optional) P-gp Inhibition:
-
Repeat the A-to-B and B-to-A experiments in the presence of a known P-gp inhibitor (e.g., verapamil or ketoconazole).
-
-
Sample Analysis:
-
Quantify the concentration of this compound in all samples using a validated analytical method such as LC-MS/MS.
-
-
Calculation:
-
Calculate the apparent permeability coefficient (Papp) for each direction.
-
The efflux ratio (Papp B-to-A / Papp A-to-B) will indicate if the compound is a substrate for efflux pumps. An efflux ratio greater than 2 is a strong indicator that the compound is a P-gp substrate. A significant reduction in the efflux ratio in the presence of the P-gp inhibitor confirms this interaction.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats to Determine Oral Bioavailability
This protocol outlines a typical procedure for determining the oral bioavailability of this compound in rats.
-
Animal Model:
-
Use adult male Sprague-Dawley or Wistar rats, fasted overnight before dosing.
-
-
Drug Formulation:
-
For intravenous (IV) administration, dissolve this compound in a suitable vehicle (e.g., 20% DMSO, 40% PEG300, 40% water).
-
For oral (PO) administration, prepare a formulation as described in the troubleshooting section (e.g., a suspension in 0.5% methylcellulose).
-
-
Dosing:
-
IV Group: Administer this compound intravenously via the tail vein at a low dose (e.g., 1-2 mg/kg).
-
PO Group: Administer the this compound formulation orally via gavage at a higher dose (e.g., 5-10 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (e.g., via the tail vein or jugular vein) into tubes containing an anticoagulant (e.g., EDTA) at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, 1, 2, 4, 6, 8, 24 hours post-dose).
-
Process the blood samples by centrifugation to obtain plasma. Store plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Extract this compound from the plasma samples.
-
Quantify the concentration of this compound using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration-time profiles for both IV and PO groups.
-
Calculate pharmacokinetic parameters, including the Area Under the Curve (AUC) for both routes of administration.
-
Calculate the absolute oral bioavailability (F%) using the following formula:
-
F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
-
Visualizations
References
- 1. Review of preclinical data of PF-07304814 and its active metabolite derivatives against SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comparative Analysis of SARS-CoV-2 Antivirals Characterizes 3CLpro Inhibitor this compound as a Potential New Treatment for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. selleckchem.com [selleckchem.com]
Addressing PF-00835231 instability in long-term cell culture
Welcome to the technical support center for PF-00835231. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in long-term cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the compound's stability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro). This viral enzyme is essential for the replication of coronaviruses. This compound works by covalently binding to the catalytic cysteine residue in the active site of 3CLpro, thereby blocking its function and inhibiting viral replication.[1][2][3]
Q2: What are the recommended storage conditions for this compound?
Proper storage is critical to maintain the integrity of this compound.
-
Powder: Store the solid form of this compound at -20°C for up to 3 years.[4]
-
Stock Solutions: Prepare a concentrated stock solution in a suitable solvent like dimethyl sulfoxide (DMSO).[4] It is recommended to store stock solutions at -80°C for long-term storage (up to 1 year) and at -20°C for short-term storage (up to 1 month). To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q3: How should I prepare working solutions of this compound for cell culture experiments?
This compound has low aqueous solubility. Therefore, a common method for preparing working solutions for cell culture involves first dissolving the compound in DMSO to create a high-concentration stock solution, which is then further diluted in culture medium to the final desired concentration. To avoid precipitation upon dilution, a stepwise dilution approach is recommended.
Q4: Is this compound stable in long-term cell culture?
-
Chemical Instability: Like many small molecules, this compound may be susceptible to degradation in aqueous culture media at 37°C over extended periods.
-
Metabolic Instability: this compound is known to be metabolized by cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5. If your cell line expresses these enzymes (e.g., primary hepatocytes, some cancer cell lines), the compound may be actively broken down and cleared from the medium.
To counteract this potential instability, it is best practice to change the medium and replenish it with freshly diluted this compound every 24-48 hours.
Q5: What are the known degradation pathways for this compound?
The primary known pathway for the reduction of this compound concentration in a biological context is through metabolism by CYP3A4 and CYP3A5 enzymes. The specific chemical degradation products in cell culture medium have not been extensively documented in the available literature.
Troubleshooting Guides
Problem 1: Precipitation of this compound in Cell Culture Medium
| Potential Cause | Recommended Solution |
| Poor aqueous solubility | Ensure the final concentration of DMSO in the culture medium is kept low (typically ≤ 0.5%) to maintain cell health. If solubility issues persist, consider using a formulation with solubility-enhancing excipients, though this may require optimization for your specific cell line. |
| "Solvent shock" | Avoid adding a small volume of concentrated DMSO stock directly into a large volume of media. Instead, perform a serial dilution. First, dilute the stock in a smaller volume of media, mix gently, and then add this intermediate dilution to the final volume. |
| High final concentration | The desired experimental concentration may exceed the solubility limit of this compound in your specific culture medium. Perform a solubility test by preparing a series of dilutions and visually inspecting for precipitation after incubation at 37°C. |
| Media components | Components in the cell culture medium, such as serum proteins, can sometimes interact with small molecules and affect their solubility. If you suspect this, you can try reducing the serum concentration, if permissible for your cell line, or testing a different type of basal medium. |
Problem 2: Diminished or Inconsistent Effect of this compound Over Time
| Potential Cause | Recommended Solution |
| Chemical degradation of this compound in the culture medium | 1. Increase the frequency of media changes: Replace the culture medium with fresh medium containing the desired concentration of this compound every 24 hours. 2. Prepare fresh dilutions: Always prepare the final working concentration of this compound fresh from a frozen stock aliquot for each media change. |
| Metabolic degradation by cells | 1. Assess metabolic activity: If you suspect your cells are metabolizing the compound, you can test for the expression of CYP3A4/5. 2. Use a CYP3A inhibitor: In some experimental contexts, it may be possible to co-administer a CYP3A inhibitor like ritonavir to reduce the metabolic degradation of this compound. However, this should be done with caution as it can have off-target effects. |
| Development of cellular resistance | 1. Monitor downstream markers: Regularly assess the inhibition of the target pathway to ensure the compound is still effective. 2. Consider dose escalation: If resistance is suspected, a gradual increase in the this compound concentration may be necessary. This should be carefully monitored for cytotoxicity. |
| Initial concentration was suboptimal | Perform a dose-response curve in a short-term assay to determine the optimal concentration of this compound for your specific cell line and experimental endpoint before starting a long-term study. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (10 mM in DMSO): a. Accurately weigh the required mass of this compound powder. b. Add the calculated volume of anhydrous, sterile DMSO to achieve a 10 mM concentration. c. Vortex vigorously until the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution. d. Aliquot the stock solution into single-use, sterile microcentrifuge tubes. e. Store aliquots at -80°C for long-term storage.
-
Working Solution Preparation (e.g., 10 µM in Cell Culture Medium): a. Thaw a single aliquot of the 10 mM stock solution. b. Perform a serial dilution. For example, dilute the 10 mM stock 1:100 in sterile PBS or culture medium to get a 100 µM intermediate solution. c. Further dilute the 100 µM intermediate solution 1:10 in your final volume of pre-warmed (37°C) cell culture medium to achieve the final concentration of 10 µM. d. Mix gently by inverting the tube or pipetting up and down. e. Add the final working solution to your cell cultures immediately.
Protocol 2: Assessing the Stability of this compound in Cell Culture Medium
-
Prepare a working solution of this compound in your complete cell culture medium at the desired experimental concentration.
-
Also prepare a "vehicle control" of the medium with the same final concentration of DMSO.
-
Incubate both solutions in a sterile, sealed container at 37°C in a cell culture incubator.
-
At various time points (e.g., 0, 8, 24, 48, and 72 hours), take an aliquot of each solution.
-
Analyze the concentration of this compound in the aliquots using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Compare the concentration at each time point to the initial concentration at time 0 to determine the stability of the compound under your experimental conditions.
Visualizations
Caption: Mechanism of action of this compound in the coronavirus life cycle.
Caption: Recommended workflow for long-term cell culture experiments with this compound.
Caption: Troubleshooting decision tree for this compound instability issues.
References
How to minimize off-target effects of PF-00835231 in experiments
Welcome to the technical support center for PF-00835231. This guide provides troubleshooting information and frequently asked questions (FAQs) to help researchers and drug development professionals minimize potential off-target effects and ensure the highest quality data in their experiments.
Frequently Asked Questions (FAQs)
FAQ 1: What is the primary mechanism of action for this compound?
This compound is a potent and specific inhibitor of the SARS-CoV-2 main protease, also known as 3C-like protease (3CLpro or Mpro)[1][2][3]. This viral enzyme is essential for the virus's life cycle. It cleaves the viral polyproteins (pp1a and pp1ab) into functional non-structural proteins (NSPs) that are required to form the viral replication and transcription complex. By inhibiting 3CLpro, this compound blocks this cleavage process, thereby halting viral replication at an early stage[1][3].
FAQ 2: What are the known off-target effects of this compound?
This compound is characterized by its high specificity for coronavirus 3CLpro with minimal off-target activity against human proteases. Studies have shown that the concentration required to inhibit human proteases is significantly higher—often over 1000-fold—than that needed to inhibit the viral target. This high selectivity is a key advantage, as it reduces the likelihood of unintended side effects in experimental systems.
The table below summarizes the selectivity profile of this compound against its target viral protease versus other proteases.
| Target Protease | Inhibitor Concentration (IC50) | Selectivity vs. SARS-CoV-2 3CLpro | Reference |
| SARS-CoV-2 3CLpro | ~0.0086 µM | - | **** |
| SARS-CoV-1 3CLpro | ~4 nM (~0.004 µM) | High | **** |
| Human Rhinovirus (HRV) 3C Protease | ~2.79 µM | >324-fold | |
| HIV-1 Protease | >10 µM | >1160-fold | |
| HCV Protease | >10 µM | >1160-fold | |
| Human Proteases (e.g., elastase, chymotrypsin, pepsin, thrombin, caspase-2, Cathepsin D) | >10 µM | >1160-fold |
FAQ 3: How can I be confident that the observed effects in my experiment are on-target?
Ensuring that the biological effects observed are due to the specific inhibition of 3CLpro is critical for data integrity. A multi-step validation workflow involving specific control experiments is highly recommended.
Key Control Experiments:
-
Dose-Response Analysis: Establish a full dose-response curve to determine the EC50 (half-maximal effective concentration). Compare your results to published values.
-
Cytotoxicity Control: Always assess the cytotoxicity of this compound on your specific cell line in the absence of the virus to determine the CC50 (half-maximal cytotoxic concentration). A large therapeutic window (CC50 >> EC50) indicates the antiviral effect is not due to general cell toxicity.
-
Inactive Compound Control: If available, use a structurally similar but biologically inactive analog of this compound. This control should not produce the desired antiviral effect, helping to rule out artifacts related to the chemical scaffold.
-
Time-of-Addition Assay: This experiment helps confirm that the inhibitor acts on an early stage of the viral life cycle, consistent with 3CLpro's role.
FAQ 4: What is the recommended concentration range to use in cell-based assays?
To minimize the risk of off-target effects, it is crucial to use this compound at appropriate concentrations.
-
Effective Concentration: For most cell-based antiviral assays (e.g., in A549+ACE2 cells), the EC50 values are reported to be in the range of 0.15 to 0.45 µM. The EC90, which may better predict in vivo efficacy, ranges from 0.4 to 1.16 µM.
-
Working Range: Start with a dose-response curve that brackets the expected EC50. A typical range might be from 1 nM to 10 µM.
-
Avoid Excessive Concentrations: Using concentrations significantly above the EC90 (e.g., >10 µM) increases the likelihood of engaging low-affinity off-targets and should be avoided unless specifically required by the experimental design. Always correlate the concentrations used with cytotoxicity data.
FAQ 5: I'm seeing unexpected results or toxicity. What should I check?
If your experimental results are inconsistent or show unexpected toxicity, follow this troubleshooting guide.
Key Experimental Protocols
Protocol 1: In Vitro 3CLpro/Mpro Enzymatic Inhibition Assay (FRET-based)
This biochemical assay directly measures the ability of this compound to inhibit the enzymatic activity of purified 3CLpro.
Methodology:
-
Reagents:
-
Purified, recombinant SARS-CoV-2 3CLpro enzyme.
-
FRET-based substrate with a fluorophore and a quencher flanking the 3CLpro cleavage site.
-
Assay buffer (e.g., 50 mM Tris, 1 mM EDTA).
-
This compound dissolved in DMSO to create a stock solution (e.g., 10 mM).
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96- or 384-well plate, add the diluted inhibitor and the purified 3CLpro enzyme.
-
Incubate the enzyme and inhibitor mixture for 30 minutes at room temperature to allow for binding.
-
Initiate the reaction by adding the FRET substrate to each well.
-
Monitor the increase in fluorescence over time using a plate reader. Cleavage of the substrate separates the fluorophore from the quencher, resulting in a fluorescent signal.
-
Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Cell-Based Antiviral Activity Assay
This assay measures the ability of this compound to protect host cells from virus-induced cytopathic effect (CPE).
Methodology:
-
Cell Culture:
-
Seed a susceptible cell line (e.g., A549+ACE2 or Vero E6) into 96-well plates at a confluency of ~70%.
-
-
Drug Treatment:
-
The next day, prepare serial dilutions of this compound in culture media.
-
Remove the old media from the cells and replace it with media containing the different drug concentrations or a vehicle control (DMSO).
-
Pre-incubate the cells with the compound for 2 hours at 37°C.
-
-
Viral Infection:
-
Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI), for example, 0.425.
-
After 1 hour of viral adsorption, remove the virus-containing media and add back the fresh media containing the respective drug dilutions.
-
-
Endpoint Analysis:
-
Incubate the plates for 24 to 48 hours.
-
Fix the cells with 10% formalin.
-
Quantify the antiviral effect by either:
-
Staining: Using crystal violet to visualize cell viability and CPE.
-
High-Content Imaging: Using immunofluorescence to stain for a viral antigen (e.g., Nucleocapsid protein) to quantify the percentage of infected cells.
-
-
Calculate the EC50 value from the dose-response curve.
-
Protocol 3: Cytotoxicity Assay
This protocol is essential for determining the therapeutic index of this compound.
Methodology:
-
Procedure:
-
Follow the same cell seeding and drug treatment steps as in the antiviral assay (Protocol 2), but do not add the virus .
-
Incubate the cells with the compound for the same duration as the antiviral assay (24-48 hours).
-
-
Endpoint Analysis:
-
Measure cell viability using a commercially available kit, such as one that quantifies ATP levels (e.g., CellTiter-Glo).
-
The signal is proportional to the number of viable cells.
-
-
Calculation:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the CC50 value, which is the concentration that reduces cell viability by 50%.
-
References
Technical Support Center: PF-00835231 In-Vitro Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing PF-00835231 in in-vitro systems.
Frequently Asked Questions (FAQs)
General Properties & Handling
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the coronavirus 3C-like protease (3CLpro), also known as the main protease (Mpro).[1][2] This enzyme is essential for the coronavirus life cycle, as it processes viral polyproteins into functional proteins required for viral replication.[3][4] By binding to the catalytic cysteine residue in the active site of 3CLpro, this compound blocks this processing step, thereby inhibiting viral replication.[2] It has demonstrated broad-spectrum activity against various coronaviruses.
Q2: What is the relationship between this compound and its prodrugs like PF-07304814?
This compound is the active antiviral compound. However, it has limitations such as poor solubility and low oral bioavailability. To overcome these issues, prodrugs like PF-07304814 (a phosphate ester prodrug) were developed. In vivo, PF-07304814 is rapidly metabolized by enzymes like alkaline phosphatase into the active form, this compound, allowing for improved systemic exposure, particularly for intravenous administration. For most direct in-vitro cellular assays, using the active compound this compound is standard.
Q3: How should I dissolve and store this compound for in-vitro experiments?
This compound has low aqueous solubility. For in-vitro experiments, it is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM or higher). It is crucial to use fresh, anhydrous DMSO, as absorbed moisture can significantly reduce solubility.
-
Stock Solution Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Solution Preparation: When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity. Further dilutions from the stock solution can be made in culture medium. For specific formulations to improve solubility in aqueous solutions, co-solvents like PEG300 and Tween-80 can be used.
Experimental Design & Optimization
Q4: I am observing lower than expected potency of this compound in my cell line. What could be the cause?
A primary reason for reduced potency in certain cell lines, particularly monkey kidney cells like Vero E6, is the activity of the P-glycoprotein (P-gp) efflux transporter. This compound is a substrate for P-gp, which actively pumps the compound out of the cells, lowering its intracellular concentration and thus its antiviral efficacy.
-
Troubleshooting: To determine if P-gp efflux is affecting your results, you can co-administer a P-gp inhibitor, such as CP-100356. Studies have shown that the addition of a P-gp inhibitor can increase the apparent potency of this compound by over 100-fold in susceptible cell lines. It's important to note that this effect is less pronounced or absent in human cell lines like A549+ACE2 or human airway epithelial cultures, which have lower P-gp expression.
Q5: What are the typical effective concentrations (EC₅₀) for this compound in vitro?
The EC₅₀ values of this compound against SARS-CoV-2 can vary depending on the cell line, viral strain, and assay conditions (e.g., time of analysis). Generally, it exhibits potent activity in the low micromolar to nanomolar range.
Q6: Can this compound be used in combination with other antiviral agents?
Yes, in-vitro studies have investigated the combination of this compound with other antivirals, such as remdesivir, which targets the viral RNA-dependent RNA polymerase (RdRp). These studies have shown that the combination can have additive or synergistic effects, as the two drugs target different essential steps in the viral life cycle.
Q7: When is the optimal time to add this compound to my cell cultures for an antiviral assay?
Time-of-drug-addition experiments show that this compound acts early in the viral life cycle, consistent with its role as a 3CLpro inhibitor that blocks polyprotein processing. The drug loses its antiviral effect if added more than 2-3 hours post-infection in synchronized infection models. For standard antiviral assays, it is common practice to pre-treat the cells with the compound for a short period (e.g., 1-2 hours) before adding the virus.
Troubleshooting Unexpected Results
Q8: I am observing cytotoxicity in my cell cultures. Is this expected?
This compound generally exhibits low cytotoxicity in various cell lines, with 50% cytotoxic concentration (CC₅₀) values often reported as greater than 50 or 100 µM. If you observe significant cytotoxicity at concentrations where antiviral activity is expected, consider the following:
-
DMSO Concentration: Ensure the final DMSO concentration in your media is not toxic to your specific cell line.
-
Compound Purity: Verify the purity of your this compound compound.
-
Cell Line Sensitivity: Some cell lines may be more sensitive than others. Run a separate cytotoxicity assay (e.g., CellTiter-Glo) on uninfected cells treated with a serial dilution of the compound to determine its specific CC₅₀ in your system.
Q9: My experimental results are not reproducible. What are common sources of variability?
Lack of reproducibility in in-vitro assays with this compound can stem from several factors:
-
Compound Solubility: Inconsistent dissolution of the compound can lead to variability in the actual concentration used. Ensure the compound is fully dissolved in DMSO before preparing working dilutions.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics, including transporter expression, can change over time.
-
Viral Titer: Ensure the multiplicity of infection (MOI) is consistent across experiments.
-
Assay Timing: The timing of infection, treatment, and endpoint measurement should be strictly controlled.
Quantitative Data Summary
Table 1: In-vitro Antiviral Activity (EC₅₀) of this compound against SARS-CoV-2
| Cell Line | Viral Strain | Timepoint (hpi) | EC₅₀ (µM) | Notes |
| A549+ACE2 | USA-WA1/2020 | 24 | 0.221 - 0.422 | Human lung carcinoma cells. |
| A549+ACE2 | USA-WA1/2020 | 48 | 0.158 - 0.344 | Human lung carcinoma cells. |
| HeLa-ACE2 | Not specified | Not specified | 0.13 - 0.14 | Combination studies with remdesivir performed in this cell line. |
| Vero E6-enACE2 | Not specified | Not specified | 39.7 | Monkey kidney cells; high P-gp efflux. |
| Vero E6-enACE2 | Not specified | Not specified | 0.23 | With P-gp inhibitor (CP-100356). |
| Vero E6-EGFP | Not specified | Not specified | 88.9 | Monkey kidney cells; high P-gp efflux. |
| Vero E6-EGFP | Not specified | Not specified | 0.76 | With P-gp inhibitor (CP-100356). |
Table 2: Inhibitory Activity of this compound against Coronavirus Main Proteases (Mpro/3CLpro)
| Coronavirus Mpro | Assay Type | Inhibitory Value (nM) | Value Type |
| SARS-CoV-2 | Enzymatic (FRET) | 0.27 - 8.6 | IC₅₀ |
| SARS-CoV | Enzymatic (FRET) | Not specified | Ki |
| MERS-CoV | Enzymatic (FRET) | Not specified | Ki |
| HCoV-NL63 | Enzymatic (FRET) | 0.03 - 4.0 | Ki |
| HCoV-229E | Enzymatic (FRET) | 0.03 - 4.0 | Ki |
| FIPV | Enzymatic (FRET) | 0.03 - 4.0 | Ki |
Experimental Protocols
Protocol 1: General In-vitro Antiviral Assay (CPE Reduction)
This protocol is a generalized method for assessing the antiviral activity of this compound by measuring the reduction of viral-induced cytopathic effect (CPE).
-
Cell Plating: Seed a suitable host cell line (e.g., A549+ACE2, Vero E6) in 96-well plates to achieve ~70-80% confluency on the day of infection.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be consistent across all wells and non-toxic (e.g., 0.5%). Include a "vehicle control" (DMSO only) and "cell control" (no virus, no compound) wells.
-
Pre-treatment: Remove the old medium from the cells and add the medium containing the diluted compound. Incubate for 1-2 hours at 37°C.
-
Infection: Infect the cells with SARS-CoV-2 at a predetermined multiplicity of infection (MOI), while keeping the compound present in the medium.
-
Incubation: Incubate the plates for 24 to 48 hours at 37°C, or until CPE is clearly visible in the vehicle control wells.
-
Endpoint Measurement: Quantify cell viability using a suitable method, such as staining with Crystal Violet or using a commercial assay like CellTiter-Glo®. Alternatively, fix the cells and use immunofluorescence staining for a viral protein (e.g., Nucleocapsid) to quantify the percentage of infected cells via high-content microscopy.
-
Data Analysis: Calculate the EC₅₀ value by plotting the percentage of cell viability or infection inhibition against the log of the compound concentration and fitting the data to a four-parameter dose-response curve.
Protocol 2: FRET-based Enzymatic Assay for Mpro Inhibition
This protocol measures the direct inhibitory effect of this compound on the enzymatic activity of purified 3CLpro.
-
Reagents:
-
Purified, recombinant 3CLpro (Mpro) from the coronavirus of interest.
-
A fluorogenic substrate containing the 3CLpro cleavage sequence flanked by a FRET pair (e.g., Edans/Dabcyl).
-
Assay buffer (e.g., Tris or HEPES-based buffer at physiological pH).
-
This compound dissolved in DMSO.
-
-
Assay Setup:
-
In a 96-well or 384-well black plate, add the assay buffer.
-
Add serial dilutions of this compound. Include appropriate controls (no inhibitor, no enzyme).
-
Add a fixed concentration of 3CLpro to each well (except the "no enzyme" control) and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation: Add the FRET substrate to all wells to initiate the enzymatic reaction.
-
Signal Detection: Immediately begin monitoring the increase in fluorescence over time using a plate reader set to the appropriate excitation and emission wavelengths for the FRET pair. The cleavage of the substrate by 3CLpro separates the FRET pair, resulting in an increase in fluorescence.
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.
-
Calculate the percentage of inhibition relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to determine the IC₅₀ value.
-
Visualizations
References
Adjusting PF-00835231 treatment protocols for different cell types
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with PF-00835231.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Inconsistent or No Compound Activity | Incorrect concentration: Calculation error or improper dilution. | Double-check all calculations and ensure accurate dilution from the stock solution. It is advisable to prepare fresh dilutions for each experiment. |
| Compound degradation: Improper storage or repeated freeze-thaw cycles of the stock solution. | Aliquot the stock solution to avoid repeated freeze-thaw cycles. Store the powder at -20°C for up to 3 years and stock solutions in solvent at -80°C for up to 1 year or -20°C for up to 1 month.[1] | |
| Cell line resistance: The cell line may have high expression of efflux pumps like P-glycoprotein (MDR1), which can reduce the intracellular concentration of the compound. | Consider using a P-glycoprotein inhibitor, such as CP-100356, to increase the intracellular concentration of this compound.[2][3] | |
| Low metabolic activity in target cells: The target protease may not be highly active in the chosen cell line under the experimental conditions. | Ensure that the experimental model is appropriate and that the target protease is expressed and active. | |
| High Cell Toxicity or Off-Target Effects | Concentration too high: The concentration used may be cytotoxic to the specific cell line. | Perform a dose-response curve to determine the optimal non-toxic concentration for your cell line. Refer to the cytotoxicity data in Table 2 for guidance on starting concentrations. |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be toxic to the cells. | Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). Prepare a vehicle control with the same solvent concentration to assess its effect. | |
| Off-target effects: this compound may have off-target activities at higher concentrations. | While this compound is highly selective for coronavirus 3CLpro, off-target effects on human proteases are possible at concentrations significantly higher than the IC50 for its primary target. Lower the concentration and consider using orthogonal assays to confirm that the observed phenotype is due to the intended target inhibition. | |
| Compound Precipitation in Media | Poor solubility: this compound has low aqueous solubility. | Prepare a high-concentration stock solution in a suitable solvent like DMSO. When diluting into aqueous media, ensure rapid mixing to prevent precipitation. For in vivo use or specific in vitro applications, consider using formulations with solubilizing agents like PEG300 and Tween-80.[1] |
| Saturation in media: The concentration used exceeds the solubility limit in the cell culture medium. | Do not exceed the recommended working concentrations. If a higher concentration is needed, consider using a formulation with solubilizing agents. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the coronavirus 3C-like protease (3CLpro), also known as the main protease (Mpro). This enzyme is essential for the cleavage of viral polyproteins into functional non-structural proteins required for viral replication. By inhibiting 3CLpro, this compound blocks viral replication.
Q2: What is the recommended starting concentration for in vitro experiments?
A2: The optimal concentration of this compound will vary depending on the cell type and the specific assay. Based on published data, effective concentrations (EC50) for antiviral activity in various cell lines range from nanomolar to low micromolar. For initial experiments, it is recommended to perform a dose-response study starting from a low concentration (e.g., 10 nM) up to a higher concentration (e.g., 10 µM) to determine the optimal working concentration for your specific cell line and experimental conditions.
Q3: How should I prepare and store this compound?
A3: this compound powder should be stored at -20°C. For experimental use, it is recommended to prepare a concentrated stock solution in a solvent such as DMSO. This stock solution should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in your desired cell culture medium. Due to its limited aqueous solubility, ensure thorough mixing.
Q4: Is this compound cytotoxic?
A4: this compound has shown low cytotoxicity in several cell lines at its effective antiviral concentrations. However, as with any compound, cytotoxicity can be observed at higher concentrations and can be cell-type dependent. It is crucial to determine the cytotoxic concentration (CC50) in your specific cell line by performing a cell viability assay.
Q5: Are there known off-target effects of this compound?
A5: this compound is highly selective for coronavirus 3CLpro over many human proteases. However, at concentrations significantly above the IC50 for its primary target, the potential for off-target effects increases. It is important to use the lowest effective concentration to minimize the risk of off-target effects.
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound against Viral Proteases
| Protease | IC50 Value |
| SARS-CoV-2 3CLpro | 0.0086 µM |
| SARS-CoV 3CLpro | 4 nM |
| MERS-CoV 3CLpro | Ki values from 30 pM to 4 nM |
| Other Coronaviral 3CLpro (HCoV-NL63, HCoV-229E, etc.) | Ki values from 30 pM to 4 nM |
| HIV-1 Protease | > 10 µM |
| HCV Protease | > 10 µM |
| Rhinovirus HRV3C Protease | ~2.79 µM |
Data compiled from multiple sources.
Table 2: Antiviral Activity and Cytotoxicity of this compound in Different Cell Lines
| Cell Line | Virus | EC50 Value | CC50 Value |
| A549+ACE2 | SARS-CoV-2 | 0.158 µM (48h) | >10 µM |
| Vero E6 | SARS-CoV-2 | 0.27 µM | >100 µM |
| Huh-7 | Not specified | Not specified | > 320 µM |
| MRC5 | Not specified | Not specified | > 100 µM |
Data compiled from multiple sources.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a general guideline for assessing the cytotoxicity of this compound.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
Western Blot for Target Engagement
This protocol can be adapted to assess the downstream effects of 3CLpro inhibition on viral polyprotein processing in infected cells.
Materials:
-
Cell lysates from this compound-treated and untreated infected cells
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against a specific viral non-structural protein (product of polyprotein cleavage)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells and determine the protein concentration of each sample.
-
Prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system. A decrease in the cleaved non-structural protein in this compound-treated samples would indicate target engagement.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for this compound.
Caption: Troubleshooting decision tree for this compound.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Structural basis for the inhibition of coronaviral main proteases by this compound: Crystal structures of M pro and M pro mutants bound to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
Validation & Comparative
A Comparative In Vitro Analysis of PF-00835231 and Remdesivir Against SARS-CoV-2
An objective evaluation of the antiviral efficacy of two prominent COVID-19 drug candidates, the 3CLpro inhibitor PF-00835231 and the RNA-dependent RNA polymerase inhibitor remdesivir, based on head-to-head in vitro studies.
This guide provides a detailed comparison of the in vitro antiviral activities of this compound and remdesivir against SARS-CoV-2. The data presented is compiled from studies conducted in human alveolar basal epithelial cells modified to express ACE2 (A549+ACE2), a relevant cell model for studying respiratory viruses. This analysis aims to offer researchers, scientists, and drug development professionals a clear, data-driven perspective on the relative potency and mechanisms of action of these two antiviral compounds.
Quantitative Comparison of Antiviral Efficacy
The in vitro antiviral efficacy of this compound and remdesivir was assessed by determining their 50% effective concentrations (EC50) against two different clades of SARS-CoV-2 at 24 and 48 hours post-infection. Lower EC50 values indicate higher antiviral potency. Notably, neither compound exhibited detectable cytotoxicity at the tested concentrations.[1]
| Compound | SARS-CoV-2 Isolate | Time Point | EC50 (μM) | 50% Cytotoxic Concentration (CC50) (μM) |
| This compound | USA-WA1/2020 (Clade A) | 24 h | 0.221 | >10 |
| 48 h | 0.158 | >10 | ||
| USA/NYU-VC-003/2020 (Clade B) | 24 h | 0.184 | >10 | |
| Remdesivir | USA-WA1/2020 (Clade A) | 24 h | 0.442 | >10 |
| 48 h | 0.238 | >10 | ||
| USA/NYU-VC-003/2020 (Clade B) | 24 h | 0.283 | >10 |
Data sourced from a comparative analysis in A549+ACE2 cells.[1]
In these side-by-side comparisons, this compound demonstrated statistically greater potency than remdesivir against both SARS-CoV-2 clades tested.[1][2] For the clade A isolate, this compound was more potent at both 24 and 48 hours.[1] Against the clade B isolate, this compound also showed a lower EC50 value at the 24-hour time point.
Mechanisms of Action: Targeting Different Stages of the Viral Lifecycle
This compound and remdesivir inhibit SARS-CoV-2 replication through distinct mechanisms of action, targeting different essential viral enzymes.
This compound is an inhibitor of the SARS-CoV-2 main protease, also known as 3C-like protease (3CLpro or Mpro). This enzyme is crucial for the post-translational processing of viral polyproteins into functional non-structural proteins that are necessary for viral replication and transcription. By blocking 3CLpro, this compound prevents the formation of the viral replication complex.
Remdesivir , on the other hand, is a nucleoside analog that targets the viral RNA-dependent RNA polymerase (RdRp). It acts as a chain terminator during viral RNA synthesis. After being metabolized into its active triphosphate form within the host cell, it is incorporated into the nascent viral RNA strand by the RdRp, leading to premature termination of RNA synthesis and thus inhibiting viral genome replication.
Caption: Mechanisms of action for this compound and remdesivir.
Experimental Protocols
The following methodologies were employed in the comparative in vitro studies:
Cell Culture and Virus Infection
Human alveolar basal epithelial cells (A549) engineered to overexpress the ACE2 receptor (A549+ACE2 cells) were used. Cells were seeded in 96-well plates. For infection, the cell culture medium was replaced with media containing the specified concentrations of either this compound or remdesivir two hours prior to the addition of SARS-CoV-2 isolates (USA-WA1/2020 or USA/NYU-VC-003/2020) at a defined multiplicity of infection (MOI). After a one-hour incubation period with the virus, the inoculum was removed and replaced with fresh media containing the respective antiviral compounds.
Antiviral Efficacy Assessment
The antiviral activity was determined at 24 and 48 hours post-infection. Cells were fixed, and the percentage of infected cells was quantified using high-content microscopy. The EC50 values were calculated from dose-response curves.
Cytotoxicity Assay
The potential cytotoxic effects of the compounds were evaluated in parallel with the antiviral assays. Cell viability was measured, and the 50% cytotoxic concentration (CC50) was determined.
Time-of-Drug-Addition Experiment
To delineate the specific stage of the viral life cycle targeted by each drug, a time-of-drug-addition experiment was performed. The antiviral compounds were added at various time points before and after viral infection. The percentage of infected cells was measured at 12 hours post-infection. This experiment confirmed that both drugs act at an early stage of the viral replication cycle.
Caption: Experimental workflow for in vitro antiviral efficacy testing.
References
- 1. A Comparative Analysis of SARS-CoV-2 Antivirals Characterizes 3CLpro Inhibitor this compound as a Potential New Treatment for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparative analysis of SARS-CoV-2 antivirals in human airway models characterizes 3CLpro inhibitor this compound as a potential new treatment for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Keeping Pace with a Moving Target: PF-00835231 Maintains Potent Antiviral Activity Against New SARS-CoV-2 Variants
A comparative analysis of the 3CL protease inhibitor PF-00835231 against other leading antiviral agents demonstrates its sustained efficacy in neutralizing emerging SARS-CoV-2 variants. This guide provides a comprehensive overview of the available preclinical data, offering researchers and drug development professionals a valuable tool for evaluating its potential in the evolving landscape of COVID-19 therapeutics.
The relentless emergence of new SARS-CoV-2 variants underscores the critical need for antiviral agents that maintain their efficacy against a constantly evolving viral target. This compound, a potent inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro), has demonstrated significant antiviral activity against early strains of the virus. This guide presents a comparative analysis of this compound's performance against newer variants, including various Omicron sublineages, alongside other prominent antivirals such as Nirmatrelvir (the active component of Paxlovid), Remdesivir, and Molnupiravir.
Comparative Antiviral Efficacy
The primary measure of an antiviral's effectiveness in preclinical studies is its half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀), which indicates the concentration of a drug required to inhibit 50% of the viral activity in vitro. A lower value signifies higher potency.
The data presented below is compiled from multiple studies. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions, such as the cell lines and specific viral isolates used. However, the trends observed provide valuable insights into the relative potency of these antivirals.
Table 1: In Vitro Antiviral Activity of this compound and Comparator Antivirals Against SARS-CoV-2 Variants of Concern
| Antiviral Agent | Target | Ancestral Strain (e.g., WA1/2020) EC₅₀/IC₅₀ (µM) | Omicron Subvariants EC₅₀/IC₅₀ (µM) | Key Findings |
| This compound | 3CL Protease | 0.158 - 0.221[1] | Mpro mutants found in Omicron sublineages (IC₅₀): 1.2 - 3.7[2] | Retains activity against key mutations present in Omicron subvariants. |
| Nirmatrelvir | 3CL Protease | ~0.0301[3] | JN.1: ~0.0158, LB.1: ~0.060, KP.3.1.1: ~0.090[3] | Maintains potent activity against recent Omicron subvariants. |
| Remdesivir | RNA-dependent RNA polymerase (RdRp) | ~0.112 | JN.1: 0.28-fold change from WA1 | Continues to show activity against a wide range of Omicron subvariants. |
| Molnupiravir | RNA-dependent RNA polymerase (RdRp) | ~1.5 | BA.1: ~1.0, BA.2: ~0.8 | Generally maintains its level of activity against Omicron subvariants. |
Note: The EC₅₀/IC₅₀ values are indicative and can vary based on the specific cell line and assay used. The data for this compound against specific Omicron subvariants is presented as IC₅₀ against the mutated protease enzyme, which may not directly correlate with cell-based EC₅₀ values.
Mechanism of Action: Targeting a Conserved Viral Enzyme
This compound, like Nirmatrelvir, targets the SARS-CoV-2 main protease (3CLpro). This enzyme is critical for the virus's replication, as it cleaves large viral polyproteins into functional individual proteins. The active site of 3CLpro is highly conserved across different coronaviruses and their variants, making it an attractive target for broad-spectrum antiviral development. This conservation is a key reason why 3CL protease inhibitors are expected to retain their activity against new variants.
Experimental Protocols
The validation of antiviral activity relies on robust and standardized in vitro assays. Below are summaries of the key experimental methodologies used in the cited studies.
Cytopathic Effect (CPE) Reduction Assay
This assay is a common method for screening antiviral compounds. It measures the ability of a drug to protect host cells from the virus-induced cell death (cytopathic effect).
-
Cell Seeding: A monolayer of susceptible cells (e.g., Vero E6 or A549-ACE2) is seeded in 96-well plates.
-
Compound Treatment: The cells are treated with serial dilutions of the antiviral compound.
-
Viral Infection: The cells are then infected with a known amount of the SARS-CoV-2 variant.
-
Incubation: The plates are incubated for a period (typically 48-72 hours) to allow for viral replication and the development of CPE in untreated control wells.
-
Quantification: Cell viability is measured using a colorimetric or fluorometric assay (e.g., CellTiter-Glo). The EC₅₀ is calculated as the drug concentration that results in a 50% reduction in CPE.
Plaque Reduction Assay
This "gold standard" assay quantifies the reduction in infectious virus particles.
-
Cell Seeding: A confluent monolayer of cells is prepared in 6- or 12-well plates.
-
Virus-Drug Incubation: The virus is pre-incubated with different concentrations of the antiviral drug.
-
Infection: The cell monolayer is infected with the virus-drug mixture.
-
Overlay: After an adsorption period, the inoculum is removed, and the cells are covered with a semi-solid overlay (e.g., containing agarose or methylcellulose) to restrict viral spread to adjacent cells.
-
Plaque Visualization: After several days of incubation, the cells are fixed and stained (e.g., with crystal violet) to visualize plaques (zones of dead or destroyed cells).
-
Quantification: The number of plaques is counted, and the EC₅₀ is determined as the drug concentration that reduces the number of plaques by 50% compared to the untreated control.
References
A Head-to-Head Showdown: PF-00835231 Versus Other 3CLpro Inhibitors in Preclinical Studies
A comparative analysis of the potent SARS-CoV-2 3CLpro inhibitor, PF-00835231, against other notable inhibitors reveals its significant in vitro efficacy. This guide synthesizes available preclinical data from head-to-head studies, providing a quantitative and methodological overview for researchers in virology and drug development.
This compound, the active substance in the oral antiviral nirmatrelvir, has been a focal point in the development of therapeutics for COVID-19. Its mechanism of action, the inhibition of the SARS-CoV-2 3C-like protease (3CLpro or Mpro), is critical for halting viral replication.[1] This enzyme is essential for processing viral polyproteins into functional proteins required for the virus's life cycle.[1][2] This guide compares the in vitro performance of this compound with other 3CLpro inhibitors, including GC-376, and provides context with the polymerase inhibitor remdesivir, based on data from comparative studies.
Comparative Antiviral Efficacy
In direct comparative studies, this compound has demonstrated potent antiviral activity against SARS-CoV-2. A key study conducted in A549+ACE2 cells (alveolar basal epithelial cells modified to express ACE2) provides a direct comparison of this compound with the preclinical 3CLpro inhibitor GC-376 and the RNA-dependent RNA polymerase inhibitor remdesivir.
The 50% effective concentration (EC50) is a critical measure of a drug's potency, representing the concentration at which it inhibits 50% of the viral effect. The 50% cytotoxic concentration (CC50) is the concentration that kills 50% of host cells. A higher CC50 value and a lower EC50 value are desirable, indicating a wider therapeutic window.
The following tables summarize the quantitative data from these comparative in vitro studies.
Table 1: Antiviral Efficacy of this compound vs. Remdesivir against SARS-CoV-2 in A549+ACE2 Cells [3]
| Compound | SARS-CoV-2 Isolate | Time Point | EC50 (µM) | CC50 (µM) |
| This compound | USA-WA1/2020 (Clade A) | 24 h | 0.221 | >10 |
| 48 h | 0.158 | >10 | ||
| USA/NYU-VC-003/2020 (Clade B) | 24 h | 0.184 | >10 | |
| Remdesivir | USA-WA1/2020 (Clade A) | 24 h | 0.442 | >10 |
| 48 h | 0.238 | >10 | ||
| USA/NYU-VC-003/2020 (Clade B) | 24 h | 0.283 | >10 |
Data from a study by Dittmann et al., which found this compound to be statistically more potent than remdesivir in this assay.[3]
Table 2: Antiviral Efficacy of this compound vs. GC-376 against SARS-CoV-2 in A549+ACE2 Cells
| Compound | SARS-CoV-2 Isolate | Time Point | EC50 (µM) | CC50 (µM) |
| This compound | USA-WA1/2020 (Clade A) | 24 h | 0.422 | >10 |
| 48 h | 0.344 | >10 | ||
| GC-376 | USA-WA1/2020 (Clade A) | 24 h | 0.632 | >10 |
| 48 h | 0.696 | >10 |
In this direct comparison, this compound showed a trend towards being more potent than GC-376.
Studies have also indirectly compared this compound's prodrug, nirmatrelvir, with another 3CLpro inhibitor, ensitrelvir. These studies indicate comparable in vitro activity between the two. Furthermore, research into boceprevir, another protease inhibitor, has shown it to be active against SARS-CoV-2 Mpro, though with potentially lower efficacy than newer, more targeted inhibitors.
Mechanism of Action and Experimental Workflows
To understand the comparative data, it is essential to consider the mechanism of action of 3CLpro inhibitors and the experimental protocols used to generate the data.
SARS-CoV-2 3CLpro Inhibition Pathway
The following diagram illustrates the critical role of 3CLpro in the SARS-CoV-2 life cycle and the mechanism of its inhibition.
Caption: Mechanism of SARS-CoV-2 3CLpro Inhibition.
Time-of-Drug-Addition Assay Workflow
The time-of-drug-addition assay is crucial for determining the stage of the viral life cycle that an antiviral compound targets. The diagram below outlines the workflow for such an experiment.
Caption: Time-of-Drug-Addition Experimental Workflow.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key experimental protocols used in the comparative studies.
Antiviral Activity and Cytotoxicity Assay in A549+ACE2 Cells
This assay is designed to determine the efficacy of antiviral compounds against SARS-CoV-2 and their toxicity to the host cells.
-
Cell Line: A549+ACE2 cells, which are human alveolar basal epithelial cells engineered to express the ACE2 receptor, making them susceptible to SARS-CoV-2 infection.
-
Virus: SARS-CoV-2 isolates, such as USA-WA1/2020 or USA/NYU-VC-003/2020, are used for infection.
-
Procedure:
-
A549+ACE2 cells are seeded in 96-well plates.
-
The following day, the cells are treated with serial dilutions of the antiviral compounds (e.g., this compound, GC-376, remdesivir).
-
Immediately after drug addition, the cells are infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
The plates are incubated for 24 or 48 hours.
-
-
Endpoint Measurement:
-
Antiviral Efficacy: After incubation, the cells are fixed and stained for a viral protein (e.g., the nucleocapsid protein). The number of infected cells is quantified using high-content microscopy. The EC50 value is calculated from the dose-response curve.
-
Cytotoxicity: In parallel, uninfected cells are treated with the same concentrations of the compounds. Cell viability is assessed using a suitable assay (e.g., measuring ATP content). The CC50 value is determined from the dose-response curve.
-
Time-of-Drug-Addition Assay
This assay helps to pinpoint the stage of the viral life cycle that is inhibited by an antiviral drug.
-
Cell Line and Virus: Similar to the antiviral activity assay, A549+ACE2 cells and a specific SARS-CoV-2 isolate are used.
-
Procedure:
-
A549+ACE2 cells are infected with SARS-CoV-2.
-
At various time points post-infection (e.g., 0, 2, 4, 6, 8, 10, 12 hours), the antiviral compound at a fixed concentration (typically well above its EC50) is added to the cells.
-
Control compounds with known mechanisms of action are often included (e.g., a neutralizing antibody for entry inhibition, remdesivir for replication inhibition).
-
The experiment is stopped after a single round of viral replication (e.g., 12 hours).
-
-
Endpoint Measurement: The cells are fixed, stained for a viral protein, and the percentage of infected cells is quantified. The time at which the drug loses its inhibitory effect indicates the point in the viral life cycle that it targets. For a 3CLpro inhibitor like this compound, the inhibitory effect is expected to be lost after the viral polyprotein has been translated.
Conclusion
The available head-to-head preclinical data indicates that this compound is a highly potent inhibitor of the SARS-CoV-2 3CLpro. In direct comparisons, it has shown superior or comparable in vitro efficacy to other 3CLpro inhibitors like GC-376 and the polymerase inhibitor remdesivir. The detailed experimental protocols and mechanistic diagrams provided in this guide offer a framework for understanding and contextualizing these findings. As the landscape of SARS-CoV-2 variants and antiviral therapies continues to evolve, such comparative data from well-controlled studies will remain critical for guiding future research and development efforts.
References
A Comparative Analysis of PF-00835231 and GC-376 as 3CLpro Inhibitors
A detailed guide for researchers and drug development professionals on the efficacy and experimental validation of two prominent coronavirus 3CLpro inhibitors.
This guide provides a comprehensive comparison of PF-00835231 (the active component of Lufotrelvir) and GC-376, two potent inhibitors of the 3C-like protease (3CLpro), a critical enzyme for coronavirus replication. This analysis is supported by experimental data from various studies, detailed protocols for key assays, and visualizations to elucidate their mechanisms and experimental workflows.
Introduction
The 3CL protease, also known as the main protease (Mpro), is a crucial enzyme in the life cycle of coronaviruses, including SARS-CoV-2. It is responsible for cleaving the viral polyproteins into functional non-structural proteins, which are essential for viral replication.[1][2] This makes 3CLpro a prime target for antiviral drug development. This compound, developed by Pfizer, and GC-376, initially investigated for feline infectious peritonitis (FIP), are two significant inhibitors of this enzyme.[2][3][4] Both have demonstrated potent antiviral activity against a broad spectrum of coronaviruses.
Mechanism of Action
Both this compound and GC-376 are competitive inhibitors that bind to the active site of the 3CLpro. They act as peptidomimetics, mimicking the natural substrate of the protease. The binding of these inhibitors to the catalytic dyad (cysteine-histidine) of the 3CLpro active site blocks the cleavage of the viral polyprotein, thereby halting the replication process.
GC-376 is a prodrug of GC-373, where the aldehyde warhead of GC-373 forms a covalent bond with the catalytic cysteine residue in the 3CLpro active site. Similarly, this compound is a ketone-based covalent inhibitor. Lufotrelvir (PF-07304814) is a phosphate prodrug of this compound, designed to improve its pharmacokinetic properties.
Comparative Performance Data
The following tables summarize the in vitro efficacy of this compound and GC-376 against various coronaviruses. The data is presented as the half-maximal inhibitory concentration (IC50) from biochemical assays and the half-maximal effective concentration (EC50) from cell-based antiviral assays.
Table 1: Biochemical Inhibitory Activity (IC50)
| Inhibitor | Target Virus 3CLpro | IC50 (nM) | Reference |
| This compound | SARS-CoV-2 | 0.27 | |
| SARS-CoV-1 | 4 | ||
| GC-376 | SARS-CoV-2 | 1500 | |
| PEDV | 1110 |
Table 2: Antiviral Activity in Cell Culture (EC50)
| Inhibitor | Virus | Cell Line | EC50 (µM) | Reference |
| This compound | SARS-CoV-2 (USA-WA1/2020) | A549+ACE2 | 0.221 (24h) | |
| SARS-CoV-2 (USA-WA1/2020) | A549+ACE2 | 0.158 (48h) | ||
| SARS-CoV-2 (USA/NYU-VC-003/2020) | A549+ACE2 | 0.326 | ||
| GC-376 | SARS-CoV-2 | Vero E6 | 0.9 | |
| SARS-CoV-2 (USA-WA1/2020) | A549+ACE2 | 0.632 (24h) | ||
| SARS-CoV-2 (USA-WA1/2020) | A549+ACE2 | 0.696 (48h) | ||
| SARS-CoV-2 (USA/NYU-VC-003/2020) | A549+ACE2 | 0.529 | ||
| FIPV | CRFK cells | Not specified |
Direct comparative studies have shown that this compound is more potent than GC-376 in inhibiting SARS-CoV-2 in cell culture. One study found that this compound trended toward being more potent than GC-376 in A549+ACE2 cells.
Experimental Protocols
3CLpro Fluorescence Resonance Energy Transfer (FRET)-based Enzymatic Inhibition Assay
This assay measures the ability of an inhibitor to block the enzymatic activity of 3CLpro in a cell-free system.
Materials:
-
Recombinant 3CLpro enzyme
-
FRET-based peptide substrate (e.g., Dabcyl-KTSAVLQ-SGFRKME-Edans)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA)
-
Test compounds (this compound, GC-376) dissolved in DMSO
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add a fixed concentration of 3CLpro enzyme to each well of the microplate.
-
Add the diluted test compounds to the wells and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FRET substrate to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex: 340 nm, Em: 490 nm for EDANS/Dabcyl pair) over time.
-
The rate of substrate cleavage is determined by the increase in fluorescence.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cytopathic Effect (CPE) Antiviral Assay
This cell-based assay determines the ability of a compound to protect cells from virus-induced death.
Materials:
-
Susceptible host cells (e.g., Vero E6 or A549-ACE2)
-
Coronavirus stock (e.g., SARS-CoV-2)
-
Cell culture medium
-
Test compounds (this compound, GC-376)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, Neutral Red)
-
Plate reader
Procedure:
-
Seed the host cells in a 96-well plate and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the diluted compounds.
-
Infect the cells with a pre-determined multiplicity of infection (MOI) of the virus. Include uninfected and untreated virus-infected controls.
-
Incubate the plate for a period sufficient for the virus to cause a cytopathic effect in the control wells (e.g., 48-72 hours).
-
Assess cell viability using a suitable reagent. For example, with CellTiter-Glo®, the luminescence is proportional to the number of viable cells.
-
Calculate the percentage of CPE reduction for each compound concentration compared to the virus control.
-
Determine the EC50 value by plotting the percentage of CPE reduction against the logarithm of the compound concentration and fitting the data to a dose-response curve.
References
- 1. biorxiv.org [biorxiv.org]
- 2. invivogen.com [invivogen.com]
- 3. Cytopathic Effect Assay and Plaque Assay to Evaluate <i>in vitro</i> Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 [bio-protocol.org]
- 4. Antiviral In Vitro Screening Using SARS-CoV-2 and MERS-CoV - Cytotoxicity of Drugs [protocols.io]
Combination Antiviral Therapy: Assessing the Synergistic Effects of PF-00835231 with Other COVID-19 Drugs
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of the COVID-19 pandemic has spurred unprecedented research into antiviral therapies. Among the most promising is PF-00835231 (nirmatrelvir), the active component of Paxlovid, a potent inhibitor of the SARS-CoV-2 main protease (Mpro). While effective as a monotherapy, the exploration of combination therapies is crucial to enhance efficacy, mitigate the risk of drug resistance, and broaden the therapeutic window. This guide provides a comparative analysis of the synergistic effects of this compound when combined with other prominent COVID-19 antivirals, namely remdesivir and molnupiravir, supported by in vitro and preclinical data.
Quantitative Analysis of Synergistic Effects
In vitro studies have consistently demonstrated the synergistic potential of combining this compound with other antiviral agents that target different stages of the viral life cycle. The following tables summarize key quantitative data from these studies, highlighting the enhanced antiviral activity achieved through combination therapy.
Table 1: In Vitro Synergy of Nirmatrelvir and Remdesivir
| SARS-CoV-2 Strain | Cell Line | Time Point | Synergy Score (HSA Model) | Viral Titer Reduction (Combination vs. More Active Single Agent) | Reference |
| 20A.EU1 | Vero E6 | 48 h | 52.8 (p < 0.0001) | - | [1][2] |
| 20A.EU1 | Vero E6 | 72 h | 28.6 (p < 0.0001) | 1.6-1.8 log reduction | [1][2] |
| BA.1 (Omicron) | Vero E6 | - | Synergistic | 0.7 log reduction | [1] |
| BA.5 (Omicron) | Vero E6 | - | Synergistic | Maintained effect |
An HSA score >10 is considered synergistic.
Table 2: In Vitro and In Vivo Synergy of Nirmatrelvir and Molnupiravir
| Study Type | Model | SARS-CoV-2 Strain | Key Findings | Reference |
| In Vitro | Vero E6 cells | 20A.EU1 | HSA Score @ 48h: 14.2 (p=0.01); HSA Score @ 72h: 13.08 (p<0.0001) | |
| In Vivo | K18-hACE2 Mice | - | Combination therapy improved survival rate to ~80% compared to monotherapies. |
Experimental Protocols
The assessment of antiviral synergy relies on robust and standardized experimental methodologies. Below are detailed protocols for the key assays cited in the presented data.
Vero E6 Cell-Based Infection Assay
This assay is fundamental for evaluating the in vitro efficacy of antiviral compounds against SARS-CoV-2.
-
Cell Seeding: Vero E6 cells are seeded in 96-well plates to achieve a near-confluent monolayer.
-
Drug Preparation: Serial dilutions of the individual drugs (this compound, remdesivir, molnupiravir) and their combinations are prepared in a checkerboard format.
-
Infection: The cell monolayer is infected with a known titer of SARS-CoV-2.
-
Treatment: Immediately following infection, the prepared drug dilutions are added to the respective wells.
-
Incubation: The plates are incubated at 37°C in a 5% CO2 environment for 48 to 72 hours.
-
Viability Assessment: Cell viability is measured using assays such as the MTT assay, which quantifies the metabolic activity of living cells. The results are used to calculate the half-maximal effective concentration (EC50) for each drug and combination.
-
Synergy Analysis: The interaction between the drugs is quantified using models such as the Highest Single Agent (HSA) model. An HSA score greater than 10 is indicative of synergy.
Plaque Assay for Viral Titer Quantification
This gold-standard assay quantifies the concentration of infectious virus particles in a sample.
-
Cell Seeding: A confluent monolayer of Vero E6 cells is prepared in 6-well or 12-well plates.
-
Serial Dilutions: The supernatant from the infected and treated cell cultures is serially diluted.
-
Infection: The cell monolayers are inoculated with the viral dilutions and incubated for 1 hour to allow for viral adsorption.
-
Overlay: A semi-solid overlay medium (e.g., containing agarose or carboxymethylcellulose) is added to restrict the spread of the virus to adjacent cells, leading to the formation of localized zones of cell death (plaques).
-
Incubation: The plates are incubated for several days to allow for plaque formation.
-
Staining: The cells are fixed and stained with a dye such as crystal violet, which stains living cells. Plaques appear as clear zones against a stained background.
-
Quantification: The number of plaque-forming units (PFU) is counted, and the viral titer (PFU/mL) is calculated based on the dilution factor.
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental processes is crucial for a comprehensive understanding of the synergistic interactions.
Mechanism of Action of Antiviral Agents
The synergistic effect of combining this compound with remdesivir or molnupiravir stems from their distinct mechanisms of action, targeting different essential viral enzymes.
Caption: Dual targeting of SARS-CoV-2 replication machinery by antiviral agents.
Experimental Workflow for In Vitro Synergy Testing
The following diagram outlines the key steps in determining the synergistic effects of antiviral drug combinations in a laboratory setting.
Caption: Workflow for assessing antiviral drug synergy in vitro.
Conclusion
The data presented in this guide strongly support the synergistic potential of combining this compound with other direct-acting antivirals like remdesivir and molnupiravir. By targeting multiple, essential viral proteins, these combination therapies demonstrate enhanced antiviral activity in preclinical models. These findings provide a compelling rationale for further clinical investigation into combination regimens for the treatment of COVID-19, which could lead to more effective therapeutic strategies, particularly in managing severe disease and combating the emergence of resistant viral variants.
References
A Comparative Analysis of the SARS-CoV-2 Protease Inhibitor PF-00835231 and Orally Available Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between the investigational SARS-CoV-2 main protease (Mpro or 3CLpro) inhibitor, PF-00835231, and a selection of established, orally available protease inhibitors primarily used in the treatment of HIV, along with the orally available SARS-CoV-2 protease inhibitor, nirmatrelvir. This comparison focuses on their mechanism of action, in vitro efficacy, and pharmacokinetic profiles, supported by experimental data.
Introduction to Protease Inhibition
Viral proteases are essential enzymes that cleave viral polyproteins into functional proteins required for viral replication and assembly. Inhibiting these proteases is a clinically validated strategy for antiviral therapy. This compound is an inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), a key enzyme in the coronavirus life cycle.[1][2] Its mechanism is analogous to that of HIV protease inhibitors, which have been a cornerstone of antiretroviral therapy for decades. This guide compares this compound to nirmatrelvir, another SARS-CoV-2 3CLpro inhibitor, and several orally available HIV-1 protease inhibitors—ritonavir, lopinavir, atazanavir, and darunavir—to contextualize its biochemical and pharmacological properties.
Mechanism of Action
Both SARS-CoV-2 and HIV protease inhibitors function by binding to the active site of their respective target proteases, preventing the cleavage of viral polyproteins. This action halts the viral maturation process, resulting in the production of non-infectious virions. This compound and nirmatrelvir are specifically designed to target the catalytic cysteine residue in the active site of the SARS-CoV-2 main protease.[1] In contrast, HIV protease inhibitors like ritonavir and lopinavir target the aspartyl protease of HIV.
Caption: General mechanism of viral protease inhibitors.
Quantitative Data Comparison
The following tables summarize the in vitro efficacy and pharmacokinetic properties of this compound and selected orally available protease inhibitors.
Table 1: In Vitro Efficacy and Target Specificity
This table presents the half-maximal inhibitory concentration (IC50), half-maximal effective concentration (EC50), and inhibitor constant (Ki) for each compound against its primary target. Lower values indicate higher potency.
| Compound | Primary Target Virus | Target Protease | IC50 | EC50 | Ki | Selectivity Notes |
| This compound | SARS-CoV-2 | 3CLpro (Mpro) | 0.27 - 8.6 nM[3][4] | 24.7 - 88,900 nM (cell type dependent) | N/A | Inactive against HIV-1 & HCV proteases (IC50 > 10 µM). |
| Nirmatrelvir | SARS-CoV-2 | 3CLpro (Mpro) | 4 - 47 nM | 16 - 280 nM (variant dependent) | N/A | Highly selective for 3CLpro over human proteases like cathepsin K. |
| Ritonavir | HIV-1 | HIV-1 Protease | ~5.5 nM (serum-free estimate) | N/A | 13 nM (for lopinavir metabolism inhibition) | Potent inhibitor of human CYP3A4. |
| Lopinavir | HIV-1 | HIV-1 Protease | 6.5 nM | 17 - 102 nM (serum dependent) | 1.3 - 3.6 pM | Also inhibits SARS-CoV 3CLpro with an IC50 of 14.2 µM. |
| Atazanavir | HIV-1 | HIV-1 Protease | N/A | N/A | N/A | Primarily targets HIV-1 protease. |
| Darunavir | HIV-1 | HIV-1 Protease | 3 - 6 nM | N/A | N/A | Active against multi-drug resistant HIV-1 strains. |
N/A: Data not available in the searched sources.
Table 2: Comparative Pharmacokinetic Properties
This table outlines key pharmacokinetic parameters that influence the oral administration and in vivo behavior of these inhibitors.
| Parameter | This compound | Nirmatrelvir | Ritonavir | Lopinavir | Atazanavir | Darunavir |
| Bioavailability | Poor (requires prodrug or booster) | Low (co-administered with ritonavir) | High | Low (co-administered with ritonavir) | ~68% (unboosted) | 37% (unboosted), 82% (boosted) |
| Booster Required | Likely | Yes (Ritonavir) | N/A (Is a booster) | Yes (Ritonavir) | Optional (Ritonavir) | Yes (Ritonavir) |
| Half-life (t½) | N/A | ~6 hours | 3 - 5 hours | ~6.9 hours | ~7 hours (unboosted) | ~15 hours (boosted) |
| Protein Binding | N/A | N/A | 98 - 99% | >98% | 86% | ~95% |
| Primary Metabolism | N/A | CYP3A4 | CYP3A4, CYP2D6 | CYP3A | CYP3A | CYP3A4 |
| Food Effect | N/A | N/A | Not significant | AUC increased with food | Enhanced bioavailability with food | Cmax & AUC increased by 30% with food |
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing the quantitative data presented. Below are generalized protocols for key experiments cited.
IC50 Determination via Enzymatic Assay
The half-maximal inhibitory concentration (IC50) is determined to measure the potency of a compound in inhibiting a specific enzyme.
Caption: Workflow for enzymatic IC50 determination.
Methodology:
-
Reagents: Recombinant, purified viral protease (e.g., SARS-CoV-2 3CLpro) and a specific fluorogenic substrate are prepared in a suitable buffer.
-
Inhibitor Preparation: The test compound (e.g., this compound) is serially diluted to create a range of concentrations.
-
Reaction: The protease is pre-incubated with the various concentrations of the inhibitor in a microplate.
-
Measurement: The reaction is initiated by adding the fluorogenic substrate. As the protease cleaves the substrate, a fluorescent signal is released and measured over time using a plate reader.
-
Analysis: The rate of reaction is calculated for each inhibitor concentration. The percentage of inhibition relative to a no-inhibitor control is plotted against the logarithm of the inhibitor concentration. The IC50 value is the concentration at which 50% of the enzyme's activity is inhibited, calculated using a non-linear regression model.
EC50 Determination via Cell-Based Antiviral Assay
The half-maximal effective concentration (EC50) measures a drug's potency in inhibiting viral replication within a cellular context.
Methodology:
-
Cell Culture: A susceptible cell line (e.g., A549+ACE2 for SARS-CoV-2) is cultured in microplates.
-
Infection and Treatment: Cells are infected with the virus at a known multiplicity of infection (MOI). Simultaneously or shortly after, the cells are treated with serial dilutions of the antiviral compound.
-
Incubation: The plates are incubated for a period (e.g., 24-48 hours) to allow for viral replication and the manifestation of a cytopathic effect (CPE).
-
Endpoint Measurement: The antiviral effect is quantified. This can be done by:
-
CPE Assay: Measuring cell viability using reagents like MTT or CellTiter-Glo. The reduction of virus-induced cell death is assessed.
-
Viral Load Quantification: Measuring the amount of viral RNA in the supernatant via RT-qPCR or quantifying infectious virus particles via a plaque reduction assay.
-
-
Analysis: The percentage of viral inhibition is plotted against the drug concentration. The EC50 is the concentration required to reduce the measured viral effect by 50%.
Comparative Overview
Caption: Logical comparison of inhibitor classes.
This compound
This compound is a highly potent inhibitor of the SARS-CoV-2 main protease, with IC50 values in the low-to-sub-nanomolar range. This makes it one of the most potent inhibitors of this target described to date. It demonstrates high selectivity, with negligible activity against other viral proteases like those from HIV and HCV. A significant challenge for this compound is its poor oral bioavailability, which necessitates the development of a prodrug or co-administration with a pharmacokinetic enhancer for clinical use.
Nirmatrelvir (Component of Paxlovid)
Nirmatrelvir is also a potent and selective inhibitor of the SARS-CoV-2 main protease. Its development as an oral therapeutic was achieved by co-formulating it with ritonavir. Ritonavir inhibits the CYP3A4-mediated metabolism of nirmatrelvir, thereby increasing its plasma concentration and duration of action to effective therapeutic levels. This strategy has proven highly effective in clinical trials for treating mild-to-moderate COVID-19.
Orally Available HIV Protease Inhibitors
The HIV protease inhibitors listed (Ritonavir, Lopinavir, Atazanavir, Darunavir) are well-established oral drugs. They are highly potent against the HIV-1 protease. The development of these drugs pioneered the concept of pharmacokinetic enhancement. Ritonavir, initially developed as a standalone protease inhibitor, is now most commonly used at low doses to boost the levels of other protease inhibitors like lopinavir and darunavir. This allows for lower or less frequent dosing and helps manage drug resistance. These agents generally have good oral bioavailability, especially when boosted, and their pharmacokinetic profiles are well-characterized after decades of clinical use.
Conclusion
This compound demonstrates exceptional in vitro potency against its target, SARS-CoV-2 3CLpro, comparable to or exceeding that of nirmatrelvir and established HIV protease inhibitors against their respective targets. The primary distinction between this compound and the orally available inhibitors discussed lies in its current developmental stage and its pharmacokinetic profile, which indicates a need for formulation or enhancement strategies to achieve oral bioavailability. The success of nirmatrelvir/ritonavir (Paxlovid) provides a clear clinical precedent for overcoming this challenge. The comparison with HIV protease inhibitors highlights a successful, long-standing therapeutic strategy and underscores the importance of optimizing pharmacokinetic properties to translate high in vitro potency into an effective oral medication.
References
Replicating key experiments on PF-00835231's antiviral properties
An objective guide for researchers on the antiviral properties of PF-00835231, with a comparative analysis against other key antivirals, supported by experimental data.
This guide provides a detailed comparison of the antiviral agent this compound with other notable antiviral compounds, specifically the polymerase inhibitor remdesivir and the preclinical 3CLpro inhibitor GC-376. The data presented is collated from key in vitro studies to assist researchers in understanding the efficacy and mechanism of action of this compound in the context of SARS-CoV-2 inhibition.
Comparative Antiviral Activity
This compound has demonstrated potent antiviral activity against SARS-CoV-2 in various cell-based assays.[1][2][3][4] The primary mechanism of action for this compound is the inhibition of the SARS-CoV-2 main protease, 3CLpro (also known as Mpro), which is essential for viral replication.[1] This targeted approach has been shown to be effective at low micromolar concentrations in human lung epithelial cells and polarized human airway epithelial cultures.
In direct comparative studies, this compound has shown either similar or higher potency than remdesivir, an approved antiviral that targets the viral RNA-dependent RNA polymerase. The following tables summarize the quantitative data from these comparative analyses.
Table 1: Antiviral Efficacy (EC50) of this compound vs. Remdesivir against SARS-CoV-2 in A549+ACE2 Cells
| Compound | Virus Strain | 24h EC50 (µM) | 48h EC50 (µM) | Cytotoxicity (CC50 in µM) |
| This compound | USA-WA1/2020 (Clade A) | 0.221 | 0.158 | >10 |
| Remdesivir | USA-WA1/2020 (Clade A) | 0.442 | 0.238 | >10 |
| This compound | USA/NYU-VC-003/2020 (Clade B) | 0.184 | N/A | >10 |
| Remdesivir | USA/NYU-VC-003/2020 (Clade B) | 0.283 | N/A | >10 |
*Data not available due to virus-induced cytopathic effects at the 48-hour time point.
Table 2: Antiviral Efficacy (EC50) of this compound vs. GC-376 against SARS-CoV-2 in A549+ACE2 Cells
| Compound | Virus Strain | 24h EC50 (µM) | 48h EC50 (µM) |
| This compound | USA-WA1/2020 | 0.422 | 0.344 |
| GC-376 | USA-WA1/2020 | 0.730 | 0.490 |
Mechanism of Action: A Tale of Two Targets
The antiviral strategies of this compound and remdesivir are distinct, targeting different essential stages of the viral life cycle. This difference in mechanism is a key consideration for potential combination therapies.
This compound is a competitive inhibitor of the 3CL protease (3CLpro or Mpro). This enzyme is responsible for cleaving the viral polyproteins into functional proteins required for viral replication. By blocking this protease, this compound effectively halts the maturation of the virus.
In contrast, remdesivir is a nucleoside analog that targets the RNA-dependent RNA polymerase (RdRp). It gets incorporated into the nascent viral RNA, causing premature termination of transcription and thus inhibiting viral genome replication.
Caption: SARS-CoV-2 life cycle and points of inhibition by this compound and remdesivir.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative analysis.
Antiviral Potency and Cytotoxicity Assay in A549+ACE2 Cells
This protocol outlines the determination of the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of the antiviral compounds.
-
Cell Preparation: A549+ACE2 cells, which are human alveolar basal epithelial cells modified to express the ACE2 receptor, are seeded in 96-well plates.
-
Compound Preparation: The antiviral compounds (this compound, remdesivir, GC-376) are serially diluted to the desired concentrations.
-
Drug Treatment and Infection: The cell culture medium is replaced with medium containing the diluted compounds two hours prior to infection. The cells are then infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
Incubation: After one hour of virus addition, the virus-containing medium is removed and replaced with fresh medium containing the respective compounds. The plates are then incubated for 24 or 48 hours.
-
Fixation and Staining: At the designated time points, the cells are fixed with 10% formalin. The viral nucleocapsid protein and cell nuclei are then stained with specific antibodies and a nuclear stain (e.g., DAPI) for visualization.
-
Data Acquisition and Analysis: The plates are imaged using a high-content imaging system. The percentage of infected cells is quantified, and the EC50 values are calculated by fitting the dose-response curves. For cytotoxicity, cell viability is measured in parallel experiments without viral infection, and CC50 values are determined.
References
A Comparative Analysis of PF-00835231's Antiviral Activity in Diverse Host Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro antiviral activity of PF-00835231, a potent inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro), across various host cell lines. The information presented is collated from preclinical studies to support further research and development of COVID-19 therapeutics.
Mechanism of Action: Targeting Viral Replication
This compound is a peptidomimetic inhibitor that targets the SARS-CoV-2 Mpro, an enzyme crucial for viral replication.[1][2] The Mpro is responsible for cleaving viral polyproteins into functional non-structural proteins (NSPs) that are essential for the virus to replicate and transcribe its genetic material.[3][4] By binding to the catalytic cysteine residue (Cys145) of the Mpro, this compound blocks this cleavage process, thereby halting viral replication.[5] This mechanism is shared by the active component of Paxlovid, nirmatrelvir, which was developed from this compound.
The high degree of conservation of the Mpro across coronaviruses suggests that this compound may have broad-spectrum activity against various coronaviruses and their variants.
Signaling Pathway of Mpro Inhibition
The following diagram illustrates the mechanism of action of this compound in inhibiting SARS-CoV-2 replication.
Caption: Mechanism of this compound action on the SARS-CoV-2 replication cycle.
Comparative Antiviral Activity of this compound in Various Cell Lines
The antiviral efficacy of this compound has been evaluated in several cell lines, demonstrating potent inhibition of SARS-CoV-2. The half-maximal effective concentration (EC50) values, which represent the concentration of the drug that inhibits 50% of viral activity, are summarized below. It is important to note that the observed potency can be significantly influenced by the expression levels of drug efflux transporters, such as P-glycoprotein (P-gp), in different cell lines.
| Host Cell Line | Cell Type | Virus Strain | EC50 (µM) | Cytotoxicity (CC50 in µM) | Notes | Reference |
| A549+ACE2 | Human Alveolar Epithelial | USA-WA1/2020 | 0.221 (24h), 0.158 (48h) | >10 | Statistically more potent than remdesivir in this cell line. | |
| USA/NYU-VC-003/2020 | 0.184 (24h) | >10 | ||||
| Vero E6 | African Green Monkey Kidney | SARS-CoV-2 | 0.27 | >100 | High expression of P-gp efflux pump may reduce apparent potency. | |
| SARS-CoV-2 | 40 (without P-gp inhibitor) | >100 | ||||
| SARS-CoV-2 | 0.48 (with P-gp inhibitor) | >100 | Potency significantly increased with a P-gp inhibitor. | |||
| VeroE6-enACE2 | Engineered Monkey Kidney | SARS-CoV-2 | 0.23 (with P-gp inhibitor) | Not reported | ||
| VeroE6-EGFP | Engineered Monkey Kidney | SARS-CoV-2 | 0.76 (with P-gp inhibitor) | Not reported | ||
| Calu-1 | Human Lung Adenocarcinoma | SARS-CoV-2 | Not specified | Not specified | Promising results reported. | |
| Human Airway Epithelial Cultures (HAEC) | Primary Human Cells | SARS-CoV-2 | Potent inhibition at low micromolar concentrations | Well-tolerated | A more physiologically relevant model. | |
| H1-HeLa | Human Cervical Cancer | Not applicable | Not applicable | >1260 | Cytotoxicity assessment. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key experimental protocols used to assess the antiviral activity of this compound.
Antiviral Activity and Cytotoxicity Assay in A549+ACE2 Cells
A time-of-drug-addition approach was utilized to determine the stage of the viral life cycle inhibited by this compound.
-
Cell Seeding: A549+ACE2 cells are seeded in 96-well plates.
-
Drug Treatment: The following day, the cell culture medium is replaced with medium containing various concentrations of this compound or control compounds.
-
Viral Infection: Cells are then infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
Incubation: The plates are incubated for 24 or 48 hours.
-
Fixation and Staining: Cells are fixed and stained to visualize viral antigens and cell nuclei.
-
Data Acquisition and Analysis: High-content microscopy is used to quantify the percentage of infected cells. The EC50 values are calculated from dose-response curves. For cytotoxicity, cell viability is measured in uninfected cells treated with the compound.
Workflow for Antiviral Efficacy Testing
Caption: General experimental workflow for determining the antiviral efficacy of this compound.
The Influence of P-glycoprotein (P-gp) Efflux Pump
Studies have shown that this compound is a substrate of the P-glycoprotein (P-gp) efflux transporter, also known as MDR1. This transporter is highly expressed in certain cell lines, such as Vero E6 cells, and can actively pump the drug out of the cells, thereby reducing its intracellular concentration and apparent antiviral potency.
In contrast, human lung cell lines like A549 and primary human airway epithelial cultures, which are more physiologically relevant for respiratory virus infections, do not show a significant impact of P-gp on the efficacy of this compound. This suggests that the antiviral activity observed in these human airway models is a more accurate representation of its potential in vivo efficacy.
The following diagram illustrates the logical relationship of P-gp's effect on this compound's apparent activity.
Caption: Impact of P-gp expression on this compound activity in different cell types.
Conclusion
This compound demonstrates potent in vitro antiviral activity against SARS-CoV-2 across a range of host cell lines. Its efficacy is particularly notable in human airway epithelial models, which are more representative of the primary site of infection. The discrepancy in potency observed in some cell lines, such as Vero E6, can be attributed to the expression of the P-gp efflux pump. These findings underscore the importance of selecting appropriate in vitro models for antiviral drug evaluation and support the continued investigation of Mpro inhibitors as a critical therapeutic strategy for COVID-19.
References
Safety Operating Guide
Navigating the Safe Disposal of PF-00835231 in a Research Environment
A comprehensive guide for the proper handling and disposal of the antiviral compound PF-00835231, ensuring laboratory safety and regulatory compliance.
For researchers and scientists engaged in drug development, the proper management and disposal of investigational compounds like this compound, a potent 3CLpro inhibitor, is a critical component of laboratory safety protocols.[1][2] Adherence to established guidelines not only mitigates risks to personnel and the environment but also ensures compliance with federal, state, and local regulations.[3] In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach treating it as a potent, hazardous chemical waste is recommended.[1][4]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Given its nature as a potent pharmaceutical compound, standard laboratory practices should be supplemented with enhanced precautions. This includes wearing a lab coat, safety glasses, and gloves. For handling the solid powder form, a ventilated enclosure or fume hood should be utilized to prevent inhalation of airborne particles.
Step-by-Step Disposal Protocol
The disposal of this compound, whether in solid form or in solution, should follow a structured plan that encompasses identification, segregation, and proper containment.
-
Waste Identification and Classification : All materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, vials), and PPE, must be classified as hazardous chemical waste.
-
Segregation : this compound waste should be segregated from other laboratory waste streams such as regular trash, biological waste, or radioactive waste. It is crucial to avoid mixing incompatible chemicals.
-
Containment and Labeling :
-
Solid Waste : Collect solid this compound waste and contaminated materials in a designated, leak-proof hazardous waste container that is compatible with the chemical.
-
Liquid Waste : Solutions containing this compound should be collected in a separate, sealed, and compatible container. Containers should not be filled beyond 90% capacity to allow for expansion.
-
Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "solid waste," "DMSO solution"). The date of accumulation should also be included.
-
-
Storage : Store hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be away from general traffic and have secondary containment to capture any potential leaks. Ensure that incompatible wastes are stored separately.
-
Disposal of Empty Containers :
-
Containers that held this compound should be triple-rinsed with a suitable solvent, such as ethanol or DMSO, in which the compound is soluble.
-
The first rinsate must be collected and disposed of as hazardous waste. For highly potent or toxic compounds, it is best practice to collect all three rinses as hazardous waste.
-
After thorough rinsing and air-drying, deface the original label, and the container may then be disposed of as regular laboratory glass or plastic waste.
-
-
Arranging for Professional Disposal : Once the waste container is full, or if it has been in storage for an extended period (typically not exceeding one year for partially filled containers in an SAA), arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal service.
Quantitative Data Summary
The following table summarizes key chemical properties of this compound relevant to its handling and disposal.
| Property | Value | Citation |
| Appearance | Solid Powder | |
| Molecular Weight | 472.53 g/mol | |
| Solubility in DMSO | 95 mg/mL (201.05 mM) | |
| Solubility in Ethanol | 95 mg/mL (201.05 mM) |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the procedural flow for the proper disposal of this compound and the decision-making process for handling contaminated materials.
Caption: Workflow for proper disposal of this compound waste.
References
- 1. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 4. vumc.org [vumc.org]
Safeguarding Researchers: A Comprehensive Guide to Handling PF-00835231
Essential protocols for the safe management and disposal of the investigational 3CL protease inhibitor, PF-00835231, are critical for ensuring the well-being of laboratory personnel. This guide provides a detailed framework for researchers, scientists, and drug development professionals, outlining necessary personal protective equipment (PPE), step-by-step handling procedures, and compliant disposal plans.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a conservative approach to handling is warranted based on the general nature of investigational compounds and the known characteristics of protease inhibitors. Standard laboratory protocols for handling potentially hazardous chemicals should be strictly followed.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Nitrile gloves (double-gloving recommended)- Laboratory coat- Safety glasses with side shields or safety goggles- N95 or higher-rated respirator (if not handled in a certified chemical fume hood) |
| Solution Preparation and Handling | - Nitrile gloves- Laboratory coat- Safety glasses with side shields or safety goggles- Face shield (if there is a splash hazard) |
| Cell Culture and In Vitro Assays | - Nitrile gloves- Laboratory coat- Safety glasses |
| Waste Disposal | - Nitrile gloves (heavy-duty recommended)- Laboratory coat- Safety glasses with side shields or safety goggles |
Experimental Protocols: Step-by-Step Guidance for Safe Handling
Adherence to standardized procedures is crucial for minimizing the risk of exposure and ensuring the integrity of research.
Preparation of Stock Solutions
-
Preparation: Don all required PPE before entering the designated handling area. Ensure that a certified chemical fume hood is used for handling the solid compound.
-
Weighing: Carefully weigh the desired amount of this compound powder using an analytical balance within the fume hood. Use anti-static weighing paper or a tared vial to minimize aerosolization.
-
Solubilization: Add the appropriate solvent (e.g., DMSO) to the weighed compound in a properly labeled, sealable container. Cap the container securely and mix gently by inversion or vortexing until the solid is completely dissolved.
-
Storage: Store the stock solution at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to one year). Ensure the container is tightly sealed to prevent solvent evaporation and contamination.
Operational and Disposal Plans: Ensuring a Safe Laboratory Environment
Proper operational and disposal plans are essential for the entire lifecycle of the compound within the laboratory.
Storage of this compound
| Form | Storage Temperature | Storage Duration |
| Solid (Powder) | -20°C | Up to 3 years |
| In Solvent (e.g., DMSO) | -20°C | Up to 1 month |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year |
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Segregation: Segregate all this compound waste from general laboratory waste. This includes contaminated gloves, pipette tips, vials, and any unused solutions.
-
Containment: Place all solid and liquid waste into clearly labeled, leak-proof hazardous waste containers.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Disposal: Arrange for the disposal of the hazardous waste through the institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations. Do not dispose of this compound down the drain.
Visualizing the Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for the safe handling of this compound, from receiving the compound to its final disposal.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
